5-Bromoimidazo[1,2-a]pyrazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOIGNRRWFGLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236499 | |
| Record name | 5-Bromoimidazo(1,2-a)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-26-0 | |
| Record name | 5-Bromoimidazo(1,2-a)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087597260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromoimidazo(1,2-a)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Bromoimidazo[1,2-a]pyrazine: A Comprehensive Technical Guide
CAS Number: 87597-26-0
This technical guide provides an in-depth overview of 5-Bromoimidazo[1,2-a]pyrazine, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its known biological activities, including its effects on key signaling pathways.
Core Chemical and Physical Properties
This compound is a brominated heterocyclic compound with the molecular formula C6H4BrN3.[1] Its core structure consists of an imidazole ring fused to a pyrazine ring, with a bromine atom substituted at the 5-position. This substitution significantly influences the molecule's chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 87597-26-0 | [1][2][3][4] |
| Molecular Formula | C6H4BrN3 | [1][2][3][4] |
| Molecular Weight | 198.02 g/mol | [1][2][3][4] |
| Boiling Point | 385.299 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.89 g/cm³ | [2] |
| pKa (Predicted) | 2.65 ± 0.30 | [2] |
| Storage Temperature | 2-8°C under inert gas | [2][4] |
Synthesis and Experimental Protocols
General Experimental Protocol for Bromination of Imidazo[1,2-a]pyrazine Derivatives:
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Imidazo[1,2-a]pyrazine (starting material)
-
N-Bromosuccinimide (NBS)
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve the starting imidazo[1,2-a]pyrazine (1 mmol) in ethanol in a round-bottom flask.
-
Cool the stirred solution to 0-5°C using an ice bath.
-
Slowly add N-bromosuccinimide (1.2 mmol) to the solution.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, a solid precipitate may form. Filter the solid and wash it with water.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of phosphodiesterase (PDE) and beta-adrenergic receptors, exhibiting antibronchospastic activity in vitro.[6]
Inhibition of Phosphodiesterase (PDE)
Phosphodiesterases are a group of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] By inhibiting PDE, this compound can increase the intracellular levels of these cyclic nucleotides, leading to various physiological effects. For instance, the inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG), resulting in the relaxation of smooth muscle cells.[8] This mechanism is the basis for the therapeutic effects of many PDE inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[8][9]
Antagonism of Beta-Adrenergic Receptors
Beta-adrenergic receptors are G-protein coupled receptors that are activated by catecholamines like epinephrine and norepinephrine.[10] Upon activation, the receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cAMP. This signaling cascade plays a crucial role in regulating various physiological processes, including heart rate, bronchodilation, and metabolism. As an antagonist, this compound likely binds to beta-adrenergic receptors and prevents their activation by endogenous agonists, thereby blocking the downstream signaling pathway. This action could explain its observed antibronchospastic activity.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its ability to inhibit both phosphodiesterases and beta-adrenergic receptors makes it a valuable tool for studying these signaling pathways and a promising scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and to develop optimized and specific synthetic protocols.
References
- 1. This compound,(CAS# 87597-26-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 87597-26-0 | CAS DataBase [m.chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 87597-26-0|this compound|BLD Pharm [bldpharm.com]
- 5. molbase.com [molbase.com]
- 6. This compound | 87597-26-0 | MOLNOVA [molnova.com]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Principles of Ligand Specificity on beta-2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromoimidazo[1,2-a]pyrazine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 5-Bromoimidazo[1,2-a]pyrazine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyrazine ring fused with an imidazole ring. The bromine atom is substituted at the 5-position of the imidazo[1,2-a]pyrazine core.
The standard IUPAC name for this compound is This compound [1][2].
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | References |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 87597-26-0 | [1] |
| Chemical Formula | C₆H₄BrN₃ | [1][2][3] |
| Molecular Weight | 198.02 g/mol | [3] |
| Synonyms | 5-Bipz, 5-bromoimidazo(1,2-a)pyrazine | [1] |
| Physical Form | Solid | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Experimental Protocols
The synthesis of this compound can be achieved through the bromination of the parent compound, imidazo[1,2-a]pyrazine. The following is a representative experimental protocol based on general bromination procedures for similar heterocyclic systems.
Synthesis of this compound from Imidazo[1,2-a]pyrazine
Materials:
-
Imidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
Ethanol
-
Stirring apparatus
-
Reaction vessel
-
Cooling bath (ice-water)
-
Filtration apparatus
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a stirred solution of imidazo[1,2-a]pyrazine (1 equivalent) in ethanol, N-bromosuccinimide (1.2 equivalents) is added portion-wise under cooling conditions (0-5°C).
-
The reaction mixture is then stirred at room temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is extracted with ethyl acetate.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Synthetic Workflow
The logical workflow for the synthesis and purification of this compound is illustrated in the diagram below.
Caption: A logical workflow for the synthesis of this compound.
Imidazo[1,2-a]pyrazine derivatives are recognized for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 5-position can significantly influence the biological activity and pharmacokinetic properties of the parent molecule, making this compound a valuable building block in the synthesis of novel therapeutic agents.
References
5-Bromoimidazo[1,2-a]pyrazine molecular weight and formula
An In-depth Technical Guide to 5-Bromoimidazo[1,2-a]pyrazine
This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, a heterocyclic compound of interest to researchers and professionals in drug development.
Core Molecular Attributes
This compound is a brominated derivative of the imidazo[1,2-a]pyrazine core structure. Its fundamental molecular properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₆H₄BrN₃ | [1][2] |
| Molecular Weight | 198.02 g/mol | [1] |
| Monoisotopic Mass | 196.95886 Da | [2] |
| CAS Number | 87597-26-0 | [1] |
| InChI Key | VNOIGNRRWFGLBD-UHFFFAOYSA-N | [2] |
Synthesis Protocols
The synthesis of this compound can be achieved through the bromination of the parent imidazo[1,2-a]pyrazine scaffold. Below is a representative experimental protocol derived from general procedures for the bromination of related heterocyclic compounds.
Experimental Protocol: Bromination of Imidazo[1,2-a]pyrazine
Objective: To synthesize this compound via electrophilic bromination of imidazo[1,2-a]pyrazine.
Materials:
-
Imidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
Ethanol
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
A solution of imidazo[1,2-a]pyrazine (1 mmol) is prepared in ethanol in a round-bottom flask.
-
The flask is cooled in an ice bath to 0-5°C.
-
N-Bromosuccinimide (NBS) (1.2 mmol) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred and allowed to gradually warm to room temperature.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid product is collected by filtration.
-
The solid is washed with cold water and dried under a vacuum to yield the final product, this compound.
Role in Drug Discovery and Signaling Pathways
The imidazo[1,2-a]pyrazine scaffold is a versatile structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3] These compounds have been investigated as inhibitors of various enzymes and as potential therapeutic agents.
Inhibition of the cGAS-STING Pathway
Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[4] ENPP1 is a negative regulator of the cGAS-STING signaling pathway, which is crucial for innate immune responses.[4] By inhibiting ENPP1, these compounds can enhance the STING pathway's downstream signaling, leading to increased expression of target genes like IFNB1 and CXCL10, which can stimulate an anti-tumor immune response.[4]
Other Therapeutic Applications
-
Antibacterial Agents: Derivatives of 8-amino imidazo[1,2-a]pyrazine have been developed as inhibitors of the VirB11 ATPase HP0525, which is a critical component of the bacterial type IV secretion system. This makes them potential candidates for new antibacterial agents.[5][6]
-
Antiviral Activity: An imidazo[1,2-a]pyrazine derivative, designated A4, has been identified as a potential inhibitor of the influenza virus nucleoprotein (NP). It was shown to induce clustering of the viral NP and prevent its accumulation in the nucleus, demonstrating broad-spectrum anti-influenza activity.[7]
-
Anticancer Properties: Certain imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some showing significant effects.[8]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromoimidazo[1,2-a]pyrazine from Imidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic pathways for obtaining 5-bromoimidazo[1,2-a]pyrazine from the parent heterocycle, imidazo[1,2-a]pyrazine. Due to the inherent reactivity of the imidazo[1,2-a]pyrazine ring system, direct and selective bromination at the 5-position is challenging. Electrophilic substitution reactions, including bromination, preferentially occur at the 3-position. Consequently, the most viable synthetic route proceeds through a two-step pathway involving an initial di-bromination followed by a selective mono-debromination.
Understanding the Regioselectivity of Bromination
The imidazo[1,2-a]pyrazine scaffold is an electron-rich heterocyclic system. Theoretical and experimental studies indicate that the C-3 position is the most nucleophilic and thus the most susceptible to electrophilic attack. Direct bromination of imidazo[1,2-a]pyrazine typically yields 3-bromoimidazo[1,2-a]pyrazine as the major product. Under forcing conditions with excess brominating agent, di-bromination can occur, leading to the formation of 3,5-dibromoimidazo[1,2-a]pyrazine. This di-bromo derivative serves as a key intermediate in the synthesis of the desired 5-bromo product.
Synthetic Pathways
The synthesis of this compound from imidazo[1,2-a]pyrazine is best achieved through an indirect, two-step pathway.
Pathway 1: Two-Step Synthesis via Di-bromination and Selective Mono-debromination
This pathway involves the initial formation of 3,5-dibromoimidazo[1,2-a]pyrazine, followed by the selective removal of the bromine atom at the C-3 position.
Step 1: Synthesis of 3,5-Dibromoimidazo[1,2-a]pyrazine
The first step is the di-bromination of imidazo[1,2-a]pyrazine. While a specific detailed protocol for the synthesis of 3,5-dibromoimidazo[1,2-a]pyrazine is not extensively reported, a similar procedure for the synthesis of 3,8-dibromoimidazo[1,2-a]pyrazine provides a strong basis for this transformation. The reaction involves treating imidazo[1,2-a]pyrazine with an excess of a brominating agent, such as elemental bromine, in a suitable solvent like acetic acid.
Experimental Protocol: Synthesis of 3,8-Dibromoimidazo[1,2-a]pyrazine (Adapted for 3,5-Dibromo Isomer)
-
Reagents:
-
Imidazo[1,2-a]pyrazine
-
Bromine (Br₂)
-
Acetic acid (AcOH)
-
-
Procedure:
-
Dissolve imidazo[1,2-a]pyrazine in acetic acid in a reaction flask protected from light.
-
Slowly add an excess of bromine (e.g., 5 equivalents) to the solution via an addition funnel.
-
Seal the flask and stir the mixture at room temperature for an extended period (e.g., 24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the di-brominated product. This typically involves quenching the excess bromine, neutralization, and extraction.
-
Purification is achieved by techniques such as column chromatography or recrystallization.
-
Note: The regioselectivity of di-bromination can be influenced by reaction conditions. Careful optimization of the stoichiometry of bromine, reaction time, and temperature may be required to maximize the yield of the 3,5-dibromo isomer over other di-brominated products.
Step 2: Selective Mono-debromination of 3,5-Dibromoimidazo[1,2-a]pyrazine
The second and more challenging step is the selective removal of the C-3 bromine atom while retaining the C-5 bromine. Specific literature on the selective C-3 debromination of 3,5-dibromoimidazo[1,2-a]pyrazine is scarce. However, general methods for the selective dehalogenation of heteroaromatic compounds can be applied. One potential method involves the use of an alkali metal sulfite in an alkylcarboxylic acid. This method has been reported for the selective mono-debromination of polybromoalkyl aryl or heteroaryl ketones.[1]
Proposed Experimental Protocol: Selective C-3 Debromination
-
Reagents:
-
3,5-Dibromoimidazo[1,2-a]pyrazine
-
Alkali metal sulfite (e.g., sodium sulfite, Na₂SO₃)
-
C₂-C₆ Alkylcarboxylic acid (e.g., acetic acid, propionic acid)
-
-
Procedure:
-
Dissolve 3,5-dibromoimidazo[1,2-a]pyrazine in a C₂-C₆ alkylcarboxylic acid.
-
Add an alkali metal sulfite to the solution.
-
Heat the reaction mixture under controlled conditions to effect the debromination.
-
Monitor the reaction closely to ensure selectivity and prevent over-reduction (removal of both bromine atoms).
-
Once the desired mono-debrominated product is formed, the reaction is quenched and the product is isolated through extraction and purified by chromatography.
-
Quantitative Data Summary
Due to the limited availability of specific experimental data for the direct synthesis of this compound from its parent heterocycle, a comprehensive table of quantitative data cannot be provided at this time. The yields for the proposed two-step pathway would be dependent on the successful optimization of both the di-bromination and the selective mono-debromination steps.
| Step | Reaction | Reagents | Solvent | Temperature | Yield | Purity | Reference |
| 1 | Di-bromination | Imidazo[1,2-a]pyrazine, Bromine | Acetic Acid | Room Temp. | Not Reported | Not Reported | Adapted from[2] |
| 2 | Selective Debromination | 3,5-Dibromoimidazo[1,2-a]pyrazine, Alkali Metal Sulfite | Alkylcarboxylic Acid | Elevated Temp. | Not Reported | Not Reported | Proposed based on[1] |
Signaling Pathways and Experimental Workflows
To visualize the proposed synthetic pathway, the following diagrams have been generated using the DOT language.
Caption: Proposed two-step synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
Conclusion and Future Directions
The synthesis of this compound from imidazo[1,2-a]pyrazine is a challenging but feasible process that likely requires a two-step approach. The key challenges lie in controlling the regioselectivity of the initial di-bromination and achieving selective mono-debromination at the C-3 position. Further research and experimental optimization are necessary to develop a robust and high-yielding protocol. The exploration of alternative brominating agents and de-brominating conditions could provide more efficient and selective pathways to this valuable synthetic intermediate. For drug development professionals, the successful synthesis of this compound opens avenues for further functionalization at the 5-position, enabling the generation of novel derivatives with potential therapeutic applications.
References
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Imidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines and its ability to engage in a wide array of biological interactions have made it a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and development of imidazo[1,2-a]pyrazine derivatives, offering a comprehensive resource for researchers in the field. We will delve into the seminal synthetic methodologies, the evolution of their biological applications, and the intricate signaling pathways they modulate.
The Genesis of a Scaffold: Early Discovery and Synthesis
The first documented synthesis of the imidazo[1,2-a]pyrazine ring system is attributed to the work of Sablayrolles and coworkers in 1957.[1] The classical and most fundamental approach to constructing this bicyclic heterocycle involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. This seminal reaction laid the groundwork for the exploration of this chemical space.
One of the earliest and most straightforward methods is the reaction of 2-aminopyrazine with α-haloaldehydes or α-haloketones. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the pyrazine ring, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrazine core.
Over the decades, synthetic methodologies have evolved significantly. A notable advancement has been the advent of multicomponent reactions (MCRs), which allow for the rapid and efficient generation of diverse libraries of imidazo[1,2-a]pyrazine derivatives. The Ugi-type three-component reaction, for instance, utilizes a 2-aminopyrazine, an aldehyde, and an isocyanide to construct substituted 3-aminoimidazo[1,2-a]pyrazines in a single pot.
A Timeline of Therapeutic Exploration: From Broad-Spectrum Activity to Targeted Therapies
The initial explorations into the biological activities of imidazo[1,2-a]pyrazine derivatives revealed a broad spectrum of pharmacological effects. Early studies in the 1980s reported uterine-relaxing, antibronchospastic, and cardiac-stimulating properties for certain derivatives.[2] These initial findings spurred further investigation into their potential as therapeutic agents.
The subsequent decades witnessed a more targeted approach to the drug discovery efforts centered on this scaffold. Researchers began to identify specific molecular targets and signaling pathways modulated by these compounds, leading to the development of potent and selective inhibitors for a range of diseases.
Anticancer Activity
A significant area of development for imidazo[1,2-a]pyrazine derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.
-
Kinase Inhibition: A multitude of kinases have been identified as targets for imidazo[1,2-a]pyrazine derivatives. Notably, they have been developed as potent inhibitors of:
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis.
-
Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcriptional elongation, CDK9 inhibition can suppress the expression of anti-apoptotic proteins, making it an attractive target in various cancers.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.
-
-
Tubulin Polymerization Inhibition: Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.
Antiviral Activity
The structural similarity of the imidazo[1,2-a]pyrazine core to purine nucleosides has made it an attractive scaffold for the development of antiviral agents. Derivatives have shown promising activity against a range of viruses, including human coronaviruses.
Immuno-oncology
More recently, imidazo[1,2-a]pyrazine derivatives have emerged as promising agents in the field of immuno-oncology. They have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. By inhibiting ENPP1, these compounds can enhance the innate immune response against cancer.
Quantitative Data Summary
The following tables summarize key quantitative data for representative imidazo[1,2-a]pyrazine derivatives across various biological targets.
| Compound | Target | Activity (IC50) | Cell Line | Reference |
| TB-25 | Tubulin Polymerization | 23 nM | HCT-116 | [3] |
| Compound 7 | ENPP1 | 5.70 nM | N/A | [4] |
| Compound 1j | Aurora A | 10 nM | N/A | [5] |
| Compound 10i | Aurora B | 2 nM | N/A | [5] |
| Compound 3c | CDK9 | 0.16 µM | N/A | |
| Imidazo[1,2-a]pyridine derivative 12 | PI3Kα | 2.8 nM | N/A |
Table 1: In Vitro Biological Activities of Selected Imidazo[1,2-a]pyrazine and Related Derivatives
| Compound | Cancer Cell Line | Antiproliferative Activity (IC50) | Reference |
| Compound 12b (imidazo[1,2-a]pyridine) | Hep-2 | 11 µM | |
| HepG2 | 13 µM | ||
| MCF-7 | 11 µM | ||
| A375 | 11 µM | ||
| Compound 10b (imidazo[1,2-a]pyrazine) | Hep-2 | 20 µM | |
| HepG2 | 18 µM | ||
| MCF-7 | 21 µM | ||
| A375 | 16 µM |
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
Experimental Protocols
This section provides detailed methodologies for the synthesis of the imidazo[1,2-a]pyrazine core and for key biological assays used in their evaluation.
Synthesis Protocols
Protocol 4.1.1: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyrazine
-
Materials: 2-Aminopyrazine, 2-bromoacetophenone, ethanol.
-
Procedure:
-
Dissolve 2-aminopyrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-phenylimidazo[1,2-a]pyrazine.
-
Protocol 4.1.2: Ugi Three-Component Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative
-
Materials: 2-Aminopyrazine, benzaldehyde, tert-butyl isocyanide, methanol, zirconium(IV) chloride.
-
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, add tert-butyl isocyanide (1.0 eq).
-
Add a catalytic amount of zirconium(IV) chloride (10 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyrazine.
-
Biological Assay Protocols
Protocol 4.2.1: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test imidazo[1,2-a]pyrazine derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 4.2.2: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test imidazo[1,2-a]pyrazine derivative at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Protocol 4.2.3: CDK9 Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine recombinant CDK9/Cyclin T1 enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of the imidazo[1,2-a]pyrazine inhibitor to the wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or TR-FRET).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-a]pyrazine derivatives and a general workflow for their discovery.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: CDK9-Mediated Transcriptional Elongation Inhibition.
Caption: ENPP1-cGAS-STING Pathway Modulation.
Caption: Mechanism of Tubulin Polymerization Inhibition.
Caption: General Drug Discovery Workflow.
Conclusion and Future Perspectives
The journey of imidazo[1,2-a]pyrazine derivatives, from their initial synthesis over six decades ago to their current status as a highly sought-after scaffold in drug discovery, is a testament to their remarkable chemical and biological versatility. The continuous development of novel synthetic methodologies has enabled the exploration of a vast chemical space, leading to the identification of potent and selective modulators of a diverse range of biological targets.
The future of imidazo[1,2-a]pyrazine research holds immense promise. The application of modern drug discovery technologies, such as structure-based drug design and artificial intelligence, will undoubtedly accelerate the identification of next-generation therapeutics. Furthermore, the exploration of this scaffold in emerging areas, such as targeted protein degradation and the development of molecular glues, will likely unveil new and exciting therapeutic opportunities. As our understanding of the complex signaling networks that govern human diseases deepens, the "privileged" imidazo[1,2-a]pyrazine core is poised to play an even more significant role in the development of innovative medicines for the betterment of human health.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of 5-Bromoimidazo[1,2-a]pyrazine
An In-depth Technical Guide on the Spectroscopic Data of 5-Bromoimidazo[1,2-a]pyrazine
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key heterocyclic compounds is paramount. This guide provides a detailed overview of the available spectroscopic data for this compound, a significant scaffold in medicinal chemistry. The following sections present tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its analysis.
Spectroscopic Data
The spectroscopic data for this compound has been compiled from various sources to provide a comprehensive reference. The Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.94 | d | 1.4 | H-8 |
| 7.85 | s | H-2 | |
| 7.79 | s | H-3 | |
| 7.54 | d | 1.4 | H-6 |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 142.1 | C-5 |
| 138.0 | C-8a |
| 135.5 | C-2 |
| 131.2 | C-6 |
| 117.8 | C-8 |
| 114.5 | C-3 |
Mass Spectrometry (MS)
High-resolution mass spectrometry data confirms the elemental composition of this compound.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 197.9661 | 197.9659 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are crucial for reproducibility and further research.
Synthesis of this compound
A common synthetic route involves the treatment of imidazo[1,2-a]pyrazine with bromine. The reaction proceeds via electrophilic aromatic substitution, with the bromine atom selectively adding to the C-5 position.
Materials:
-
Imidazo[1,2-a]pyrazine
-
Bromine (Br₂)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve imidazo[1,2-a]pyrazine in a suitable solvent.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
Purify the crude product using column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. The data provides the exact mass of the protonated molecule, which is used to confirm the molecular formula.
Logical Workflow for Spectroscopic Analysis
The logical flow of synthesizing and characterizing this compound is outlined in the following diagram. This workflow ensures a systematic approach from synthesis to complete spectroscopic identification.
The Imidazo[1,2-a]pyrazine Core: A Scaffolding for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique chemical architecture allows for versatile substitutions, leading to the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with the imidazo[1,2-a]pyrazine core, with a focus on its potential applications in drug discovery and development. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for the scientific community.
Anticancer Activity
The imidazo[1,2-a]pyrazine core has been extensively investigated for its anticancer potential, with derivatives exhibiting cytotoxicity against a wide range of cancer cell lines. The mechanisms underlying this activity are diverse and include the inhibition of key enzymes involved in cell cycle progression and signaling pathways crucial for tumor growth and survival.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of CDK9, a key regulator of transcription and cell cycle control.[1][2] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and ultimately induces apoptosis in cancer cells.
Quantitative Data: Anticancer Activity (CDK9 Inhibition)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | MCF7 (Breast) | 6.66 (average of 3 cell lines) | [1][2] |
| HCT116 (Colorectal) | [1][2] | ||
| K652 (Leukemia) | [1][2] | ||
| 9 | Breast Cancer | 7.88 | [1] |
| 10 | Breast Cancer | 5.12 | [1] |
| 1d | - | 0.18 (in vitro kinase assay) | [3] |
Experimental Protocol: In Vitro CDK9 Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of imidazo[1,2-a]pyrazine derivatives against CDK9.
-
Reagent Preparation:
-
Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM Na₃VO₄).
-
Dilute recombinant CDK9/cyclin T1 enzyme to the desired concentration in kinase buffer.
-
Prepare the appropriate substrate (e.g., a peptide substrate with a phosphorylation site for CDK9).
-
Prepare a stock solution of ATP.
-
Prepare the test compounds at various concentrations.
-
-
Assay Procedure:
-
Add the kinase buffer, CDK9/cyclin T1 enzyme, and test compound to a reaction well.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay or radiometric assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow: CDK9 Inhibition Assay
Caption: Workflow for determining CDK9 inhibitory activity.
Inhibition of Tubulin Polymerization
Certain imidazo[1,2-a]pyrazine derivatives have demonstrated potent activity as inhibitors of tubulin polymerization.[4][5] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer Activity (Tubulin Polymerization Inhibition)
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| TB-25 | HCT-116 | 23 | [4][5] |
Experimental Protocol: Tubulin Polymerization Assay
This protocol describes a common method for evaluating the effect of compounds on tubulin polymerization in vitro.
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Purify tubulin from a suitable source (e.g., bovine brain).
-
Prepare the test compounds at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the tubulin solution with the test compound or vehicle control on ice.
-
Initiate polymerization by warming the mixture to 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the extent of inhibition by comparing the polymerization rates and maximum polymer mass in the presence of the compound to the control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Dual Inhibition of PI3K/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyrazine derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a comprehensive blockade of this crucial pathway.[6]
Quantitative Data: Anticancer Activity (PI3K/mTOR Inhibition)
| Compound | Target | IC50 (nM) | Reference |
| 42 | PI3Kα | 0.06 | [6] |
| mTOR | 3.12 | [6] |
Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Antiviral Activity
Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated promising antiviral activity, particularly against influenza viruses.[5][7][8]
Inhibition of Influenza Virus Nucleoprotein
One of the key mechanisms of anti-influenza activity for imidazo[1,2-a]pyrazine derivatives is the inhibition of the viral nucleoprotein (NP).[5][7] By binding to NP, these compounds can disrupt its function, such as its role in viral RNA synthesis and nuclear transport, thereby inhibiting viral replication.[5][7]
Quantitative Data: Antiviral Activity (Anti-influenza)
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Reference |
| A4 | PR8-PB2-Gluc | 2.75 | 27.36 | [9] |
| A4 | HIV IIIB | 0.98 | >100 | [7] |
Experimental Protocol: Anti-influenza Virus Assay (CPE Reduction Assay)
This protocol provides a general method for evaluating the antiviral activity of compounds against influenza virus by observing the reduction in cytopathic effect (CPE).
-
Cell Culture:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to confluency.
-
-
Virus Infection:
-
Wash the cells and infect them with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI).
-
-
Compound Treatment:
-
After a 1-hour adsorption period, remove the virus inoculum and add cell culture medium containing serial dilutions of the test compound.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Observe the cells daily for the appearance of CPE (e.g., cell rounding, detachment).
-
-
Quantification of Antiviral Activity:
-
After the incubation period, assess cell viability using a method such as the MTT assay.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) from the dose-response curves.
-
Antibacterial Activity
The imidazo[1,2-a]pyrazine scaffold has also been explored for its antibacterial properties, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.[10][11]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum:
-
Grow the bacterial strain to be tested in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Central Nervous System (CNS) Activity
Imidazo[1,2-a]pyrazine derivatives have shown potential for modulating CNS targets, including activity as negative modulators of AMPA receptors, suggesting applications in neurological disorders such as epilepsy.[12][13]
Experimental Protocol: AMPA Receptor Functional Assay (FLIPR Assay)
This protocol describes a high-throughput screening method to identify modulators of AMPA receptor activity using a Fluorometric Imaging Plate Reader (FLIPR).
-
Cell Culture:
-
Use a stable cell line expressing the target AMPA receptor subtype (e.g., HEK293 cells).
-
Plate the cells in a 96-well or 384-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition:
-
Add the test compounds at various concentrations to the wells.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the FLIPR instrument.
-
Add an AMPA receptor agonist (e.g., glutamate) to stimulate the receptor.
-
The FLIPR instrument will simultaneously add the agonist and measure the change in fluorescence intensity, which corresponds to the influx of calcium ions through the activated AMPA receptor channels.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the effect of the test compounds on the agonist-induced calcium response.
-
For antagonists, calculate the IC50 value, which is the concentration of the compound that inhibits the agonist response by 50%.
-
Conclusion
The imidazo[1,2-a]pyrazine core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antiviral, antibacterial, and CNS-modulating effects. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of diverse biological targets. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and drug discovery efforts centered on this remarkable heterocyclic system.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. espublisher.com [espublisher.com]
- 12. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 13. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine core, including its synthesis, key biological activities with a focus on oncology, detailed experimental protocols, and the signaling pathways implicated in its mechanism of action.
Core Synthesis: A Versatile and Efficient Approach
A common and efficient method for the synthesis of imidazo[1,2-a]pyrazine derivatives is a one-pot, three-component condensation reaction. This approach offers advantages such as operational simplicity, the use of readily available starting materials, and good to excellent yields.
General Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines.[1][2][3]
This protocol describes the synthesis of a representative imidazo[1,2-a]pyrazine derivative.
Materials:
-
2-Aminopyrazine
-
Aryl aldehyde (e.g., 4-nitrobenzaldehyde)
-
tert-Butyl isocyanide
-
Iodine (catalyst)
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyrazine (1 mmol) and an aryl aldehyde (1 mmol) in acetonitrile (10 mL), iodine (10 mol%) is added.
-
The reaction mixture is stirred at room temperature for 10-15 minutes.
-
tert-Butyl isocyanide (1.2 mmol) is then added to the mixture.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired imidazo[1,2-a]pyrazine derivative.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
Imidazo[1,2-a]pyrazine derivatives have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Their primary application in medicinal chemistry, however, has been in the development of novel anticancer agents, particularly as kinase inhibitors.
Anticancer Activity: Targeting Key Signaling Pathways
The anticancer effects of imidazo[1,2-a]pyrazines are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as Aurora kinases and Phosphoinositide 3-kinases (PI3Ks).
Aurora Kinase Inhibition:
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases.[1][2][3]
Phosphoinositide 3-Kinase (PI3K) Inhibition:
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several series of imidazo[1,2-a]pyrazine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.[4][5][6][7]
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyrazine derivatives against various cancer cell lines and kinases.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives against Cancer Cell Lines
| Compound | Hep-2 (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) | A375 (IC50, µM) | HCT-116 (IC50, µM) | Reference |
| 10b | 20 | 18 | 21 | 16 | - | [8] |
| 12b | 11 | 13 | 11 | 11 | - | [8][9] |
| TB-25 | - | - | - | - | 0.023 | [10] |
| Doxorubicin (Standard) | 10 | 1.5 | 0.85 | 5.1 | - | [8] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target Kinase | IC50 / Kd (nM) | Reference |
| 12k (SCH 1473759) | Aurora A | 0.02 (Kd) | [1][2] |
| 12k (SCH 1473759) | Aurora B | 0.03 (Kd) | [1][2] |
| 42 | PI3Kα | 0.06 (IC50) | [5] |
| 42 | mTOR | 3.12 (IC50) | [5] |
Key Experimental Protocols in Biological Evaluation
Cell Viability Assay (MTT Assay).[2]
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375)
-
Vero cells (normal cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, the medium is removed, and MTT solution (5 mg/mL) is added to each well. The plates are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to potently and selectively modulate the activity of key biological targets, particularly protein kinases, underscore its importance in modern drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working to further explore the therapeutic potential of this remarkable heterocyclic system. Future efforts in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles for the treatment of cancer and other diseases.
References
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Electrophilic Attacks: A Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution in Imidazo[1,2-a]pyrazine
For Immediate Release
This technical guide provides a comprehensive analysis of the regioselectivity of electrophilic aromatic substitution (EAS) reactions on the imidazo[1,2-a]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth theoretical background, collated quantitative data from key reactions, and detailed experimental protocols.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich heterocycle that has garnered considerable attention due to its presence in a wide array of biologically active compounds. The fusion of an imidazole ring to a pyrazine ring results in a unique electronic landscape that dictates its reactivity towards electrophiles. Understanding the principles of regioselectivity in EAS reactions is paramount for the rational design and synthesis of novel imidazo[1,2-a]pyrazine derivatives with desired pharmacological profiles.
Theoretical Framework: Unraveling the C-3 Selectivity
The electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine nucleus predominantly occurs at the C-3 position of the imidazole ring. This pronounced regioselectivity can be rationalized by examining the stability of the Wheland intermediate (also known as an arenium ion or sigma complex) formed upon electrophilic attack at the different possible positions.
Attack at the C-3 position leads to a resonance-stabilized carbocation where the positive charge is delocalized over the imidazole ring without disrupting the aromaticity of the pyrazine ring. In contrast, electrophilic attack at other positions, such as C-2, C-5, C-6, or C-8, results in less stable intermediates where the aromatic sextet of the pyrazine ring is disrupted, or intermediates that are otherwise electronically disfavored. Computational studies have corroborated these findings, indicating a lower activation energy for the formation of the C-3 substituted product.
The pyrazine ring, being electron-deficient in nature, deactivates the fused benzene-analogous ring towards electrophilic attack. Consequently, the more electron-rich imidazole moiety is the preferred site of reaction.
Caption: Logical workflow of regioselectivity in EAS of imidazo[1,2-a]pyrazine.
Quantitative Data on Electrophilic Aromatic Substitution Reactions
The following tables summarize the quantitative data for key electrophilic aromatic substitution reactions on the imidazo[1,2-a]pyrazine scaffold, demonstrating the consistent C-3 selectivity.
Table 1: Bromination
| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Imidazo[1,2-a]pyrazine | Br₂ | - | - | 3-Bromoimidazo[1,2-a]pyrazine | - | Varghese et al. (1975) |
| 2-Aryl-8-substituted-imidazo[1,2-a]pyrazine | NBS | Ethanol | Room Temp | 3-Bromo-2-aryl-8-substituted-imidazo[1,2-a]pyrazine | Good | Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations |
Table 2: Nitration
Nitration of the unsubstituted imidazo[1,2-a]pyrazine is challenging due to the basicity of the ring nitrogens and the deactivating effect of the pyrazine ring. However, the introduction of an electron-donating group (EDG) at the 8-position facilitates the reaction at the C-3 position.
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 8-Alkoxy/Alkylamino-imidazo[1,2-a]pyrazine | Nitrating agent | - | 3-Nitro-8-alkoxy/alkylamino-imidazo[1,2-a]pyrazine | - | Vitse et al. |
Note: Specific yields for nitration were not available in the reviewed literature abstracts.
Experimental Protocols
This section provides detailed experimental methodologies for key electrophilic aromatic substitution reactions on the imidazo[1,2-a]pyrazine core, adapted from the available literature.
General Procedure for C-3 Bromination of Substituted Imidazo[1,2-a]pyrazines with N-Bromosuccinimide (NBS)
This protocol is adapted from the synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazines.
Materials:
-
2,8-Disubstituted-imidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
Ethanol
Procedure:
-
Dissolve the 2,8-disubstituted-imidazo[1,2-a]pyrazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine.
Caption: Step-by-step workflow for the C-3 bromination of imidazo[1,2-a]pyrazines.
Conceptual Protocol for Vilsmeier-Haack Formylation at C-3
While specific examples for imidazo[1,2-a]pyrazine are scarce, a general procedure for electron-rich heterocycles can be adapted. The lower reactivity of the imidazo[1,2-a]pyrazine core compared to pyrrole or indole may necessitate harsher reaction conditions.
Materials:
-
Imidazo[1,2-a]pyrazine derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate or other suitable base
-
Dichloromethane (DCM, optional solvent)
Procedure:
-
Cool a solution of DMF in an appropriate solvent (e.g., DCM) to 0 °C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Slowly add phosphorus oxychloride (1.2 equivalents) to the cooled DMF solution while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of the imidazo[1,2-a]pyrazine derivative (1 equivalent) in DMF or DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-formyl-imidazo[1,2-a]pyrazine derivative.
Conceptual Protocol for Friedel-Crafts Acylation at C-3
Similar to the Vilsmeier-Haack reaction, Friedel-Crafts acylation of imidazo[1,2-a]pyrazine is not widely reported. The following is a general procedure based on the acylation of the more reactive imidazo[1,2-a]pyridine, which may require optimization for the pyrazine analogue.
Materials:
-
Imidazo[1,2-a]pyrazine derivative
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid
-
Acyl chloride or anhydride
-
Anhydrous dichloromethane (DCM) or other inert solvent
Procedure:
-
Suspend anhydrous aluminum chloride (1.5 - 2.5 equivalents) in anhydrous DCM under a nitrogen atmosphere in a flask equipped with a reflux condenser.
-
Cool the suspension to 0 °C and slowly add the acyl chloride or anhydride (1.2 equivalents).
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of the imidazo[1,2-a]pyrazine derivative (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then reflux, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the 3-acyl-imidazo[1,2-a]pyrazine.
Conclusion
The electrophilic aromatic substitution of imidazo[1,2-a]pyrazine exhibits a strong and predictable regioselectivity for the C-3 position. This selectivity is governed by the electronic properties of the bicyclic system, where the formation of a stable Wheland intermediate is the driving force. While bromination at C-3 is well-established, other EAS reactions such as nitration, Vilsmeier-Haack formylation, and Friedel-Crafts acylation are less documented but are expected to follow the same regiochemical preference, potentially requiring activating groups on the pyrazine ring or more forcing reaction conditions. The experimental protocols provided herein serve as a valuable resource for the synthesis and functionalization of this important heterocyclic scaffold in the pursuit of novel therapeutic agents.
Methodological & Application
The Versatility of 5-Bromoimidazo[1,2-a]pyrazine in Drug Discovery: A Gateway to Novel Therapeutics
Introduction
5-Bromoimidazo[1,2-a]pyrazine has emerged as a pivotal intermediate in the field of drug discovery, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of the bromine atom on the imidazo[1,2-a]pyrazine core provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of structure-activity relationships (SAR). This application note provides a comprehensive overview of the utility of this compound as a key building block in the development of novel therapeutics, with a focus on its application in the synthesis of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators. Detailed experimental protocols and data are presented to guide researchers in leveraging this valuable intermediate for their drug discovery programs.
Key Applications in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The bromo-substituted variant serves as a crucial starting point for the synthesis of potent and selective inhibitors and modulators.
-
Kinase Inhibitors: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The imidazo[1,2-a]pyrazine core has been successfully employed in the design of inhibitors for various kinases, such as Aurora kinases. The bromine atom allows for the facile introduction of aryl and heteroaryl groups, which can form key interactions within the ATP-binding pocket of these enzymes.
-
Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibitors of PDEs have therapeutic potential in a range of disorders, including cardiovascular diseases, respiratory conditions, and neurological disorders. This compound can be functionalized to produce potent PDE inhibitors, contributing to the development of new treatments for these conditions.
-
AMPA Receptor Modulators: AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Modulators of AMPA receptors have potential applications in treating neurological and psychiatric disorders. The imidazo[1,2-a]pyrazine scaffold has been identified as a promising core for the development of selective AMPA receptor modulators.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of derivatives from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Imidazo[1,2-a]pyrazines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is fundamental for creating a library of compounds to explore SAR.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a 4:1 mixture of toluene and water as the solvent.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-imidazo[1,2-a]pyrazine.
Experimental Workflow for Suzuki-Miyaura Coupling
Application of 5-Bromoimidazo[1,2-a]pyrazine in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the 5-bromoimidazo[1,2-a]pyrazine scaffold in the discovery and development of novel kinase inhibitors. The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The strategic placement of a bromine atom at the 5-position offers a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
Introduction to this compound in Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework for the design of inhibitors targeting several important kinase families implicated in cancer and inflammatory diseases. These include, but are not limited to, Aurora kinases, IκB kinases (IKKs), and cyclin-dependent kinases (CDKs). The bromine substituent at the 5-position can serve as a key interaction point within the kinase active site or as a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse functionalities to probe different regions of the ATP-binding pocket.
Key Kinase Targets and Rationale
Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[1] Imidazo[1,2-a]pyrazine-based compounds have been successfully developed as potent inhibitors of Aurora kinases A and B.[2]
IκB Kinase (IKK) Complex: The IKK complex is a central regulator of the NF-κB signaling pathway, which plays a pivotal role in inflammation and cancer.[3] Inhibition of IKKβ, a key catalytic subunit of the complex, is a validated strategy for the treatment of inflammatory diseases and certain malignancies. Derivatives of imidazo[1,2-a]pyrazine have been explored as inhibitors of IKK1 and IKK2.[3]
Cyclin-Dependent Kinase 9 (CDK9): CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), a critical regulator of gene transcription. Dysregulation of CDK9 activity is linked to various cancers, making it a compelling therapeutic target. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potent CDK9 inhibitors.
Data Presentation: Inhibitory Activities of Imidazo[1,2-a]pyrazine Derivatives
The following tables summarize the reported in vitro inhibitory activities of various imidazo[1,2-a]pyrazine derivatives against their respective kinase targets.
Table 1: Aurora Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (IC50, nM) | Reference |
| 1j | Aurora A | - | - | [1] |
| 10i | Aurora A/B | - | - | [1] |
| SCH 1473759 | Aurora A | 0.02 (Kd) | 25 (phos-HH3) | [2] |
| SCH 1473759 | Aurora B | 0.03 (Kd) | 25 (phos-HH3) | [2] |
Table 2: IKK Inhibition Data
| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC50 (µM) | Reference |
| Example Imidazo[1,2-a]pyrazine 1 | IKK1 | - | >10 | [3] |
| Example Imidazo[1,2-a]pyrazine 1 | IKK2 | - | 5.5 | [3] |
Table 3: CDK9 Inhibition Data
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 3c | CDK9 | 0.16 | MCF7, HCT116, K652 | 6.66 (average) | |
| 3b | CDK9 | - | - | - | |
| Compound 54 | CDK9 | 7.88 | Breast Cancer Cell Lines | 34.8 (average EC50) | |
| Compound 55 | CDK9 | 5.12 | Breast Cancer Cell Lines | 42.8 (average EC50) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound-based kinase inhibitors.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general synthetic route for the preparation of this compound derivatives, which can be adapted based on the desired substitutions.
Materials:
-
Imidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., ethanol, acetone)
-
Acyl bromide or other electrophile
-
Amine or other nucleophile
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Bromination of the Imidazo[1,2-a]pyrazine Core:
-
Dissolve imidazo[1,2-a]pyrazine in a suitable solvent.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Work up the reaction to isolate the this compound intermediate.
-
-
Functionalization at other positions (e.g., C2, C3, C8):
-
For C2/C3 substitution: Condense a substituted 2-aminopyrazine with an appropriate α-haloketone or acyl bromide.
-
For C8 substitution: Utilize nucleophilic aromatic substitution on a pre-functionalized imidazo[1,2-a]pyrazine.
-
-
Purification:
-
Purify the final compounds using column chromatography on silica gel.
-
Characterize the purified compounds by NMR, mass spectrometry, and other relevant analytical techniques.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC50) of inhibitors against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human kinase (e.g., Aurora A, IKKβ, CDK9/Cyclin T1)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (control) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Phosphorylation Assay (Western Blot)
This protocol details the assessment of an inhibitor's ability to block the phosphorylation of a downstream substrate in a cellular context. The example provided is for the inhibition of Aurora B kinase, which phosphorylates Histone H3 at Serine 10 (p-HH3).
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HH3 (Ser10), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-HH3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-HH3 signal to the total Histone H3 signal to determine the extent of inhibition.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cell lines.
Materials:
-
Human cancer cell line
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of the test compounds.
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of this compound-based kinase inhibitors.
Caption: Synthetic workflow for inhibitor library generation.
References
- 1. [PDF] Research article A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES | Semantic Scholar [semanticscholar.org]
- 2. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 3. IKKbeta Kinase Enzyme System Application Note [promega.sg]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 5-Bromoimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for performing nucleophilic substitution reactions on 5-Bromoimidazo[1,2-a]pyrazine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including use as kinase inhibitors and anti-inflammatory agents. The functionalization of this core structure is crucial for the development of new therapeutic agents. Nucleophilic aromatic substitution (SNAr) on halogenated imidazo[1,2-a]pyrazines offers a direct and versatile method for introducing a variety of functional groups at specific positions, thereby enabling the exploration of the chemical space around this important scaffold.
This compound is a key starting material for such functionalization. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, allowing for the displacement of the bromide with a range of nucleophiles, including amines, alkoxides, and thiols. This application note details generalized and specific protocols for these transformations.
Reaction Principle
Nucleophilic aromatic substitution on this compound proceeds through a bimolecular addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring system, yielding the substituted product. The reaction is typically facilitated by heat and, in some cases, a base to either generate the active nucleophile or neutralize the HBr byproduct.
Caption: Generalized mechanism for SNAr on this compound.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the substitution of the 5-bromo group with an amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (CH3CN))
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA, if necessary)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification supplies (Ethyl acetate, water, brine, Na2SO4, silica gel for chromatography)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol).
-
Add the amine nucleophile (1.2 - 2.0 mmol).
-
If the amine salt is used or if the amine is a weak nucleophile, add a base (1.5 - 2.5 mmol).
-
Add the anhydrous solvent (5 - 10 mL).
-
Seal the vessel or equip it with a condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture with stirring to a temperature between 80 °C and 140 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the amination of this compound.
Protocol 2: Alkoxylation with Alkoxides
This protocol is for the synthesis of 5-alkoxyimidazo[1,2-a]pyrazines.
Materials:
-
This compound
-
Sodium or potassium alkoxide (e.g., Sodium methoxide, Potassium tert-butoxide) or the corresponding alcohol with a strong base (e.g., NaH)
-
Anhydrous solvent (e.g., the corresponding alcohol, DMF, or THF)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification supplies
Procedure:
-
If starting from an alcohol, prepare the alkoxide in situ by adding the alcohol (2.0 - 3.0 mmol) to a suspension of a strong base like NaH (1.5 mmol) in an anhydrous solvent at 0 °C, and stir until hydrogen evolution ceases.
-
To the solution of the pre-formed or in situ generated alkoxide, add this compound (1.0 mmol).
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Thiolation with Thiols
This protocol outlines the preparation of 5-(alkylthio)- or 5-(arylthio)imidazo[1,2-a]pyrazines.
Materials:
-
This compound
-
Thiol
-
Base (e.g., K2CO3, Cs2CO3, or NaH)
-
Anhydrous solvent (e.g., DMF, DMAc, or THF)
-
Reaction vessel
-
Magnetic stirrer and heating source
-
Standard work-up and purification supplies
Procedure:
-
To a solution of the thiol (1.2 - 1.5 mmol) in an anhydrous solvent, add the base (1.5 - 2.0 mmol) at room temperature and stir for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture to a temperature ranging from room temperature to 100 °C. The reaction of heteroaryl halides with thiols can often proceed at room temperature.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution on 5-halo-imidazo[1,2-a]pyrazine derivatives based on literature precedents for similar systems. Note that yields are highly dependent on the specific nucleophile and substrate.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amines | Morpholine | - | Neat | 120 | 75-90 (on 8-bromo) |
| Aniline | K2CO3 | DMF | 100-140 | 60-80 | |
| Alkoxides | Sodium Methoxide | - | Methanol | 60-80 | 70-85 |
| Potassium tert-butoxide | - | THF/t-BuOH | 80-100 | 50-70 | |
| Thiols | Thiophenol | K2CO3 | DMAc | rt - 80 | 80-95 |
| Ethanethiol | NaH | THF | rt - 60 | 75-90 |
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle strong bases like NaH with extreme care, as they are pyrophoric and react violently with water.
-
Many organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.
-
Pressurized reaction vessels (sealed tubes) should be handled with caution and behind a blast shield.
These protocols provide a solid foundation for researchers to successfully perform nucleophilic substitution reactions on this compound, enabling the synthesis of novel derivatives for further investigation in drug discovery and development.
References
Investigating the Antibacterial Potential of 5-Bromoimidazo[1,2-a]pyrazine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the investigation into the antibacterial activity of 5-bromoimidazo[1,2-a]pyrazine analogs. The imidazo[1,2-a]pyrazine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial properties. This report details the synthesis, proposed mechanism of action, and methodologies for evaluating the antibacterial efficacy of this class of compounds.
Introduction
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Imidazo[1,2-a]pyrazines, nitrogen-fused heterocyclic compounds, have attracted considerable attention due to their diverse pharmacological profiles. Strategic modifications of this core structure, such as the introduction of a bromine atom at the 5-position, can significantly influence the compound's physicochemical properties and biological activity, potentially leading to enhanced antibacterial potency.
Data Presentation: Antibacterial Activity
Table 1: Qualitative Antibacterial Activity of Substituted Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Substituents | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| 4a | 2-phenyl | S. aureus | 50 | 24 |
| E. coli | 50 | 22 | ||
| 4f | 2-(4-chlorophenyl) | S. aureus | 100 | - |
| 5c | 2-phenyl, 8-morpholino | E. coli | 50 | 21-22 |
| 5g | 2-(4-methoxyphenyl), 8-piperidino | S. aureus | 100 | - |
| 6b | 2-(4-chlorophenyl), 3-bromo, 8-morpholino | S. aureus | 100 | - |
| 6c | 2-(4-bromophenyl), 3-bromo, 8-morpholino | S. aureus | 50 | 24 |
| E. coli | 50 | 22 | ||
| Gentamicin | (Standard) | S. aureus | - | - |
| E. coli | - | - |
Note: Data is adapted from studies on related imidazo[1,2-a]pyrazine structures. The specific activity of 5-bromo analogs requires further investigation.
Proposed Mechanism of Action
The precise mechanism of action for this compound analogs has not been fully elucidated. However, studies on the broader class of imidazo[1,2-a]pyrazine derivatives suggest a potential target is the bacterial Type IV Secretion System (T4SS). Specifically, these compounds may act as inhibitors of the VirB11 ATPase, a key enzyme that provides the energy for the secretion of virulence factors by pathogenic bacteria. By inhibiting this enzyme, the compounds can disrupt bacterial pathogenesis without directly killing the bacteria, which may reduce the selective pressure for resistance development. Another potential target that has been identified for this class of compounds is Staphylococcus aureus Pyruvate carboxylase (SaPC), a key metabolic enzyme.[1]
Signaling Pathway Diagram
Caption: Proposed inhibitory action on bacterial virulence and metabolism.
Experimental Protocols
Synthesis of this compound Analogs
A green and efficient method for the synthesis of imidazo[1,2-a]pyrazine derivatives involves the reaction of 2-amino-5-bromopyrazine with a substituted phenacyl bromide in the presence of a catalyst.[2]
Materials:
-
2-amino-5-bromopyrazine
-
Substituted phenacyl bromide
-
1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 2-amino-5-bromopyrazine (1 mmol) in ethanol (20 mL) in a round bottom flask, add the substituted phenacyl bromide (1 mmol).
-
Add a catalytic amount of DABCO (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2-3 hours), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound analog.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Antibacterial Screening
The following workflow outlines the key steps in evaluating the antibacterial activity of newly synthesized this compound analogs.
Caption: Workflow for antibacterial drug discovery and development.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate the broth culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of each this compound analog in DMSO (e.g., 10 mg/mL). b. In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in MHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL.
3. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions, resulting in a final volume of 100 µL. b. Include a positive control (wells with bacteria and MHB, but no compound) and a negative control (wells with MHB only). c. Seal the plate and incubate at 37°C for 16-20 hours.
4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify bacterial growth.
Conclusion
This compound analogs represent a promising class of compounds for the development of novel antibacterial agents. The synthetic route is accessible, and the proposed mechanism of action targeting bacterial virulence offers a potential advantage in circumventing resistance. The provided protocols offer a standardized framework for the synthesis and evaluation of these compounds. Further research, particularly the systematic determination of MIC values against a broad panel of clinically relevant bacteria, is crucial to fully elucidate the therapeutic potential of this chemical scaffold.
References
Application Notes and Protocols: 5-Bromoimidazo[1,2-a]pyrazine as a Versatile Building Block for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. The inherent fluorescence of this core, characterized by high quantum yields and large Stokes shifts, makes it an attractive platform for the development of fluorescent probes. 5-Bromoimidazo[1,2-a]pyrazine, in particular, serves as a key building block, offering a reactive handle for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the fine-tuning of the photophysical properties and the incorporation of specific recognition moieties for the detection of a wide range of analytes.
These application notes provide an overview of the use of this compound in the synthesis of fluorescent probes, detailed experimental protocols for key synthetic transformations, and a summary of the photophysical properties of the resulting derivatives.
Synthesis of Fluorescent Probes from this compound
The bromine atom at the 5-position of the imidazo[1,2-a]pyrazine core is readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups, which can significantly modulate the fluorescence properties of the scaffold and serve as recognition units for specific analytes.
A notable example is the Suzuki coupling of 5-bromoimidazo[1,2-a]pyrazines with imidazoleboronic acid, which has been utilized in the synthesis of inhibitors for phosphoinositide 3-kinases (PI3Ks). While the primary application was in drug discovery, the resulting 5-(imidazolyl)imidazo[1,2-a]pyrazine derivatives possess the structural features of a potential fluorescent probe.
Logical Workflow for Probe Synthesis
Caption: Synthetic routes from this compound.
Photophysical Properties of Imidazo[1,2-a]pyrazine Derivatives
Imidazo[1,2-a]pyrazine derivatives often exhibit favorable photophysical properties, including strong absorption in the UV-visible region, significant fluorescence emission, and large Stokes shifts. The position and electronic nature of the substituents on the heterocyclic core play a crucial role in tuning these properties. For instance, extending the π-conjugation by introducing aryl or alkynyl groups at the 5-position can lead to a bathochromic (red) shift in both the absorption and emission spectra.
The following table summarizes the photophysical data for representative imidazo[1,2-a]pyrazine and related imidazo-fused heterocyclic derivatives, illustrating the range of properties that can be achieved.
| Compound Class | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 2-Aryl-imidazo[1,2-a]pyridines | 320-360 | 400-450 | 80-90 | 0.22-0.61 | [1] |
| Fused Imidazopyridine Probe | ~350 | ~450 | ~100 | - | [2][3] |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | 320-360 | 400-450 | 80-90 | up to 0.56 | |
| Imidazo[1,5-a]pyridine Derivatives | 350-400 | 450-550 | >100 | 0.12-0.38 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/ethanol mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.05-0.10 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash the filter cake with the same solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol describes a general method for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) salt (0.05-0.10 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and the base (2.0-3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Probe Design
The design of fluorescent probes based on the 5-substituted imidazo[1,2-a]pyrazine scaffold typically involves the integration of a recognition moiety that can selectively interact with the target analyte. The signaling mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
Example: Hypothetical "Turn-On" Fluorescent Probe for Metal Ion Detection
A common strategy for designing a "turn-on" fluorescent probe for a specific metal ion involves attaching a chelating group to the imidazo[1,2-a]pyrazine fluorophore. In the absence of the metal ion, the fluorescence of the imidazo[1,2-a]pyrazine core is quenched via a PET process from the chelator. Upon binding of the metal ion to the chelator, the PET process is inhibited, leading to a significant enhancement of the fluorescence emission.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Screening of Imidazo[1,2-a]pyrazine-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyrazine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Compounds incorporating this core structure have demonstrated potential as anticancer, antiviral, and kinase inhibitory agents. This document provides detailed application notes and protocols for the in vitro screening of imidazo[1,2-a]pyrazine-based compounds, focusing on methods to assess their cytotoxic effects, impact on cell cycle and apoptosis, and their inhibitory activity against key protein kinases.
Data Presentation: Summary of Biological Activities
The following tables summarize the in vitro biological activities of various imidazo[1,2-a]pyrazine derivatives against cancer cell lines and specific kinase targets.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1c | MCF7 | Breast Cancer | 98.95 ± 1.39 | [1] |
| HCT116 | Colorectal Cancer | 59.3 ± 5.05 | [1] | |
| K652 | Chronic Myelogenous Leukemia | 88.62 ± 8.25 | [1] | |
| 3c | MCF7 | Breast Cancer | 6.66 (average) | [1] |
| HCT116 | Colorectal Cancer | 6.66 (average) | [1] | |
| K652 | Chronic Myelogenous Leukemia | 6.66 (average) | [1] | |
| 10b | Hep-2 | Laryngeal Carcinoma | >100 | [2] |
| HepG2 | Hepatocellular Carcinoma | >100 | [2] | |
| MCF-7 | Breast Cancer | >100 | [2] | |
| A375 | Skin Cancer | >100 | [2] | |
| 10i | Hep-2 | Laryngeal Carcinoma | 21 | [2] |
| HepG2 | Hepatocellular Carcinoma | 25 | [2] | |
| MCF-7 | Breast Cancer | 23 | [2] | |
| A375 | Skin Cancer | 21 | [2] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [3] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [3] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [3] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 3c | CDK9 | 0.16 | [1] |
| 9 | CDK9 | 7.88 | [1] |
| 10 | CDK9 | 5.12 | [1] |
| 1j | Aurora A | Data not provided | [4] |
| 10i | Aurora A | Data not provided | [4] |
| Compound 21 | L-CK1.2 | nanomolar range | |
| CTN1122 | L-CK1.2 | low micromolar range |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
96-well plates
-
Imidazo[1,2-a]pyrazine compounds
-
Cancer cell lines (e.g., MCF-7, HCT116, A375)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[2] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
6-well plates
-
Imidazo[1,2-a]pyrazine compounds
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of imidazo[1,2-a]pyrazine compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3]
Materials:
-
6-well plates
-
Imidazo[1,2-a]pyrazine compounds
-
Cancer cell lines
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
In Vitro Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of a specific protein kinase (e.g., CDK9, Aurora kinase).[1][6] The assay typically measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant kinase (e.g., CDK9/Cyclin T1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Imidazo[1,2-a]pyrazine compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in DMSO and then dilute further in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the recombinant kinase solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: General workflow for in vitro screening of imidazo[1,2-a]pyrazine compounds.
Caption: Simplified AKT/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyrazines.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Caption: IKK/NF-κB pathway and its potential inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
Design and Synthesis of Imidazo[1,2-a]pyrazine Derivatives as IKK Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of imidazo[1,2-a]pyrazine derivatives as inhibitors of IκB kinase (IKK). The content is structured to provide a comprehensive resource for researchers in medicinal chemistry and drug discovery targeting inflammatory diseases and cancer through the modulation of the NF-κB signaling pathway.
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory conditions and cancer. The IκB kinase (IKK) complex, which consists of catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and a regulatory subunit NEMO (IKKγ), is a key upstream regulator of NF-κB activation. Inhibition of IKK, particularly the IKKβ subunit, is a promising therapeutic strategy for a range of diseases. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document focuses on the design and synthesis of novel imidazo[1,2-a]pyrazine derivatives as potent and selective IKK inhibitors.
Data Presentation: IKK Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of synthesized imidazo[1,2-a]pyrazine and related derivatives against IKK1 and IKK2. The data is compiled from a study by Moarbess et al., which explored the structure-activity relationship (SAR) of these compounds.[1]
| Compound ID | Scaffold | R | IKK1 % Inhibition at 10µM | IKK2 % Inhibition at 10µM |
| 1a | Imidazo[1,2-a]pyrazine | H | 25 | 45 |
| 1b | Imidazo[1,2-a]pyrazine | 4-OCH₃-Ph | 30 | 55 |
| 1c | Imidazo[1,2-a]pyrazine | 4-F-Ph | 28 | 52 |
| 2a | Imidazo[1,5-a]quinoxaline | H | 40 | 65 |
| 2b | Imidazo[1,5-a]quinoxaline | 4-OCH₃-Ph | 48 | 78 |
| 3a | Pyrazolo[1,5-a]quinoxaline | H | 15 | 35 |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyrazine Derivatives
A general method for the synthesis of imidazo[1,2-a]pyrazine derivatives involves a condensation reaction between an aminopyrazine and an α-haloketone. The following protocol is a representative example for the synthesis of a substituted imidazo[1,2-a]pyrazine.
Materials:
-
2-Aminopyrazine
-
Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and the substituted 2-bromoacetophenone (1.1 eq).
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired imidazo[1,2-a]pyrazine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
IKKβ Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to measure the activity of IKKβ and the inhibitory potential of test compounds. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide substrate (a peptide derived from IκBα)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white microplates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, IKKtide substrate, and ATP.
-
Add 2.5 µL of the test compound at various concentrations (or DMSO for control) to the wells of a 96-well plate.
-
Add 2.5 µL of the IKKβ enzyme solution to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Mandatory Visualization
IKK/NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and the point of inhibition by imidazo[1,2-a]pyrazine derivatives.
Experimental Workflow: Synthesis and Evaluation
Caption: A generalized workflow for the design, synthesis, and evaluation of imidazo[1,2-a]pyrazine IKK inhibitors.
References
Application Notes and Protocols: 5-Bromoimidazo[1,2-a]pyrazine in the Synthesis of ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-bromoimidazo[1,2-a]pyrazine and its derivatives in the synthesis of various ATPase inhibitors. The imidazo[1,2-a]pyrazine scaffold has been identified as a promising starting point for the development of potent inhibitors for several ATPases, including the VirB11 ATPase from Helicobacter pylori and the gastric H+/K+-ATPase.
Introduction
The imidazo[1,2-a]pyrazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Its structural similarity to purines allows it to act as an ATP mimic, making it an attractive framework for designing enzyme inhibitors that target ATP-binding sites.[3] This document focuses on the application of functionalized imidazo[1,2-a]pyrazines, particularly those derived from this compound, in the discovery and development of novel ATPase inhibitors.
Key Applications
Derivatives of this compound have been successfully utilized to synthesize inhibitors for the following ATPases:
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VirB11 ATPase (HP0525): A key component of the type IV secretion system (T4SS) in Helicobacter pylori, which is essential for its virulence.[3][4][5] Inhibition of this ATPase can disrupt the translocation of toxic bacterial factors into host cells, offering a novel anti-bacterial strategy.[4][5]
-
Gastric H+/K+-ATPase: This proton pump is responsible for gastric acid secretion.[2][6] Imidazo[1,2-a]pyrazine derivatives have been developed as reversible, potassium-competitive acid blockers (P-CABs) for the treatment of acid-related disorders.[6][7]
Data Presentation: Inhibitor Potency
The following table summarizes the inhibitory activity of selected imidazo[1,2-a]pyrazine derivatives against their target ATPases.
| Compound ID | Target ATPase | Structure | IC50 (µM) | Inhibition Type | Reference |
| 14 | VirB11 (HP0525) | 2-aryl-8-amino-imidazo[1,2-a]pyrazine derivative | 7 | Competitive | [3] |
| 15 | VirB11 (HP0525) | PEGylated-imidazo[1,2-a]pyrazine | Improved vs. 14 | - | [4] |
| 16 | VirB11 (HP0525) | PEGylated-imidazo[1,2-a]pyrazine | Improved vs. 14 | - | [4] |
| 17 | VirB11 (HP0525) | PEGylated-imidazo[1,2-a]pyrazine with maleimide | Improved vs. 14 | - | [4] |
| SCH 32651 (103) | H+/K+-ATPase | Imidazo[1,2-a]pyrazine derivative | Potent | Reversible, K+-competitive | [7] |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyrazine Core
The fundamental synthesis of the imidazo[1,2-a]pyrazine scaffold involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[1][8]
Protocol 1: Synthesis of the Imidazo[1,2-a]pyrazine Core
-
Reaction Setup: Dissolve 2-aminopyrazine in a suitable solvent such as methanol.
-
Addition of Reagent: Add chloroacetaldehyde to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The use of methanol as a solvent has been reported to provide high yields (up to 98%).[5]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to yield the imidazo[1,2-a]pyrazine core.
Synthesis of this compound
Further functionalization of the imidazo[1,2-a]pyrazine core can be achieved through electrophilic substitution reactions, such as bromination.
Protocol 2: Bromination of Imidazo[1,2-a]pyrazine
-
Reaction Setup: Dissolve the synthesized imidazo[1,2-a]pyrazine in a suitable solvent.
-
Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, the reaction is quenched, and the product is extracted. The crude product is then purified to yield this compound. Note that this reaction can sometimes lead to mixtures of regioisomers, requiring careful purification.[5]
Synthesis of Aryl-Substituted Imidazo[1,2-a]pyrazine ATPase Inhibitors
The this compound can serve as a key intermediate for introducing various substituents at the 5-position via cross-coupling reactions. The following protocols describe the synthesis of 2- and 3-aryl substituted derivatives, which have shown promise as VirB11 ATPase inhibitors.[5]
Protocol 3: Synthesis of 3-Aryl-8-chloroimidazo[1,2-a]pyrazines
-
Starting Materials: Utilize 2-amino-3-chloropyrazine and substituted α-bromoaryl ketones.
-
Condensation Reaction: Condense the two starting materials to form the 3-aryl-8-chloroimidazo[1,2-a]pyrazine intermediates.
-
Purification: Purify the resulting compounds using standard chromatographic techniques.
Protocol 4: Synthesis of 2-Aryl-8-chloroimidazo[1,2-a]pyrazines
-
Starting Materials: Use 2-amino-3-chloropyrazine and α-bromo aryl ketones.
-
Condensation: Perform a condensation reaction to synthesize the 2-aryl-8-chloroimidazo[1,2-a]pyrazine intermediates.[5]
-
Purification: Isolate and purify the products via column chromatography.
Protocol 5: Buchwald-Hartwig Amination for Final Product Synthesis
-
Reaction Setup: Combine the synthesized aryl-chloroimidazo[1,2-a]pyrazine intermediate with the desired amine or sulfonamide.
-
Catalyst and Ligand: Employ a palladium catalyst such as Pd(dba)2 and a suitable ligand like tBu-XPhos.
-
Base and Solvent: Use a base such as K2CO3 in a solvent like tBuOH.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Work-up and Purification: After cooling, the reaction mixture is worked up, and the final product is purified by chromatography to yield the 8-amino imidazo[1,2-a]pyrazine derivatives.[5]
In Vitro ATPase Inhibition Assay
Protocol 6: Colorimetric Assay for ATPase Activity
-
Protein Expression and Purification: Recombinantly express and purify the target ATPase (e.g., HP0525) to high purity.[5]
-
Assay Principle: Measure the ATPase activity by monitoring the release of inorganic phosphate (Pi) using a colorimetric method.
-
Inhibition Screening: Perform the ATPase assay in the presence and absence of the synthesized imidazo[1,2-a]pyrazine compounds at various concentrations (e.g., 5 µM, 50 µM, 500 µM).[5]
-
IC50 Determination: For active compounds, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Inhibition: To determine if the inhibition is competitive with ATP, perform steady-state kinetic analysis by measuring enzyme activity at varying ATP concentrations in the presence of a fixed inhibitor concentration. The data can be visualized using Michaelis-Menten and Lineweaver-Burk plots.[9]
Visualizations
Caption: Workflow for synthesis and evaluation of inhibitors.
Caption: VirB11 ATPase inhibition pathway in H. pylori.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of potent and selective ATPase inhibitors. The protocols outlined in this document provide a framework for the synthesis and evaluation of such compounds. Further exploration of the structure-activity relationships of these derivatives holds the potential for the development of novel therapeutics for a range of diseases, from bacterial infections to gastric acid-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoimidazo[1,2-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromoimidazo[1,2-a]pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and often high-yielding method is the direct bromination of imidazo[1,2-a]pyrazine. This is typically achieved using a brominating agent like bromine in a suitable solvent such as ethanol.[1] Another approach involves the cyclization of a substituted pyrazine precursor.
Q2: What kind of yields can be expected for the synthesis of this compound?
A2: Reported yields can vary significantly based on the chosen synthetic route and reaction conditions. For the direct bromination of imidazo[1,2-a]pyrazine with bromine in ethanol, yields as high as 95% have been reported.[1] However, yields can be lower due to side reactions or incomplete conversion.
Q3: What are the common impurities or side products in this synthesis?
A3: A common side product is the formation of dibrominated regioisomers, such as 3,5-dibromo-imidazo[1,2-a]pyrazine.[2] Over-bromination can occur, leading to a mixture of products that can be challenging to separate. Inadequate purification can also leave unreacted starting material, imidazo[1,2-a]pyrazine, in the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Low yields can be attributed to several factors, including incomplete reactions, suboptimal conditions, and competing side reactions.[3]
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Reaction | - Extend the reaction time.[3]- Gradually increase the reaction temperature, monitoring for product degradation.[3]- Ensure efficient stirring to improve reactant contact. | Allows the reaction to proceed to completion. |
| Suboptimal Reagent Stoichiometry | - Carefully control the stoichiometry of the brominating agent. Start with a 1:1 molar ratio of imidazo[1,2-a]pyrazine to bromine. | Excess brominating agent can lead to the formation of di- and poly-brominated side products, reducing the yield of the desired mono-brominated product. |
| Inappropriate Solvent | - Screen alternative solvents. While ethanol is commonly used[1], other solvents like dichloromethane (DCM) or acetonitrile could be tested. | The choice of solvent can influence reaction rate and selectivity. |
| Side Reactions (e.g., Dibromination) | - Lower the reaction temperature. Running the reaction at 0-5°C can improve selectivity for mono-bromination.- Slowly add the brominating agent to the reaction mixture. | Reduces the rate of the second bromination reaction, which is often faster at higher temperatures. |
Problem 2: Formation of Inseparable Mixture of Regioisomers
The presence of multiple brominated species, particularly 3,5-dibromo-imidazo[1,2-a]pyrazine, complicates purification.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Over-bromination | - Use a milder brominating agent, such as N-Bromosuccinimide (NBS), which can offer better selectivity. | NBS is a solid and can be easier to handle and control stoichiometrically compared to liquid bromine. |
| Reaction Conditions Favoring Multiple Brominations | - Optimize the reaction temperature and addition rate of the brominating agent as described for improving yield. | Fine-tuning these parameters is crucial for controlling the extent of bromination. |
| Difficult Purification | - Employ column chromatography with a carefully selected eluent system (e.g., hexane/ethyl acetate mixtures) for purification.[3]- Consider recrystallization as an alternative or additional purification step. | These techniques can effectively separate compounds with different polarities, such as mono- and di-brominated products. |
Experimental Protocols
Protocol 1: Direct Bromination of Imidazo[1,2-a]pyrazine
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
Imidazo[1,2-a]pyrazine
-
Bromine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve imidazo[1,2-a]pyrazine in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in ethanol to the cooled solution via a dropping funnel over a period of 30-60 minutes, while stirring vigorously.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Imidazo[1,2-a]pyrazine
| Brominating Agent | Solvent | Temperature | Reported Yield | Reference |
| Bromine | Ethanol | Not specified | 95% | [1] |
| N-Bromosuccinimide | Ethanol | 0-5°C to RT | - (Used for substituted pyrazines) |
Note: The yield for NBS is for a different substrate but is included as a potential alternative for improving selectivity.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 5-Bromoimidazo[1,2-a]pyrazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with 5-bromoimidazo[1,2-a]pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like this compound derivatives.[1][2][3] The recommended initial approach is to characterize the physicochemical properties of your compound, including its pKa and logP, to understand the underlying causes of poor solubility. Subsequently, you can explore a range of solubility enhancement techniques, starting with simple and rapid methods.[4]
Initial Recommended Strategies:
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the solution to ionize the compound can significantly increase its solubility.
-
Co-solvents: Employing a co-solvent system can be a highly effective technique to enhance the solubility of poorly soluble drugs.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Salt Formation: For compounds with acidic or basic moieties, forming a salt can dramatically improve aqueous solubility and dissolution rate.[5]
Q2: I've tried using common organic solvents, but my compound still precipitates when added to aqueous buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is common for poorly soluble compounds. The organic solvent may dissolve the compound, but upon introduction to an aqueous environment, the compound's low aqueous solubility limit is exceeded, leading to precipitation.
Troubleshooting Steps:
-
Optimize Co-solvent System: Systematically screen a panel of pharmaceutically acceptable co-solvents and their concentrations to find an optimal blend that maintains solubility upon dilution.
-
Utilize Surfactants: Surfactants can help to stabilize the compound in an aqueous solution by forming micelles.
-
Consider Formulation Strategies: Advanced formulation approaches like solid dispersions or lipid-based formulations can improve the apparent solubility and prevent precipitation.[1][3]
Q3: Can I use particle size reduction to improve the solubility of my this compound derivative?
A3: Particle size reduction techniques, such as micronization and nanosuspension, can increase the dissolution rate of a compound by increasing its surface area.[4][5] However, it's important to note that these methods do not increase the equilibrium (thermodynamic) solubility.[5] For nearly insoluble drugs, particle size reduction alone may not be sufficient to achieve the desired concentration.[4]
Q4: What are solid dispersions, and can they be applied to my compound?
A4: Solid dispersions involve dispersing the hydrophobic drug in a hydrophilic carrier matrix at a molecular level.[1] This technique can significantly enhance the solubility and dissolution rate of poorly soluble compounds.[6] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). This is a viable strategy for this compound derivatives.
Q5: Are there any chemical modifications I can make to the this compound core to improve solubility?
A5: Yes, structural modifications can be a powerful tool to enhance solubility. Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the hydrophilicity of the molecule. Additionally, strategies that disrupt molecular planarity and symmetry have been shown to improve aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent solubility results between experiments.
-
Possible Cause: Polymorphism. Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.
-
Troubleshooting:
-
Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify if different polymorphs are present.
-
Ensure consistent crystallization and drying procedures to produce a single, stable polymorph.
-
Issue 2: Compound degrades during solubility enhancement experiments.
-
Possible Cause: The chosen method (e.g., high temperature for solid dispersions, extreme pH) may be causing chemical degradation of your derivative.
-
Troubleshooting:
-
Assess the stability of your compound under the experimental conditions. Use techniques like HPLC to monitor for degradation products.
-
Explore milder solubility enhancement techniques. For example, use a lower temperature for solvent evaporation in solid dispersion preparation or screen for a wider range of pH values to find a non-degrading condition.
-
Issue 3: The selected excipients (e.g., co-solvents, polymers) interfere with downstream biological assays.
-
Possible Cause: Many excipients can have their own biological effects or interfere with assay readouts.
-
Troubleshooting:
-
Run appropriate vehicle controls in your biological assays to assess the impact of the excipients alone.
-
Select excipients that are known to be biocompatible and inert for your specific assay system.
-
If interference is unavoidable, consider a formulation strategy that allows for the removal of the excipient before the assay (e.g., through precipitation and redissolution in a suitable assay buffer).
-
Data Presentation
Table 1: Illustrative Solubility of a this compound Derivative in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| Ethanol | 500 |
| DMSO | > 10,000 |
| PEG 400 | 2,500 |
Note: This data is for illustrative purposes and will vary depending on the specific derivative.
Table 2: Example of Solubility Enhancement using a Co-solvent System
| Co-solvent System (PEG 400 in Water) | Solubility (µg/mL) | Fold Increase |
| 0% | < 1 | - |
| 10% | 25 | > 25 |
| 20% | 150 | > 150 |
| 40% | 800 | > 800 |
Note: This data is for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
-
Add an excess amount of the this compound derivative to a known volume of the desired aqueous medium (e.g., water, PBS pH 7.4) in a glass vial.
-
Seal the vial and shake at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Dissolve the this compound derivative and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, acetone) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (using techniques like DSC and XRPD).
Visualizations
Caption: A typical workflow for addressing poor solubility.
Caption: Troubleshooting logic for inconsistent solubility.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ijpbr.in [ijpbr.in]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Bromination of Imidazo[1,2-a]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the bromination of imidazo[1,2-a]pyrazines. The information provided is designed to help overcome common side reactions and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bromination of imidazo[1,2-a]pyrazines, offering potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Monobrominated Product and Formation of Complex Mixtures
Symptoms:
-
The final product is a complex mixture of compounds that is difficult to separate by standard chromatography.
-
The yield of the target 3-bromo-imidazo[1,2-a]pyrazine is significantly lower than expected.
-
Mass spectrometry analysis indicates the presence of di- and/or tri-brominated species.
Potential Causes:
-
Over-bromination: The imidazo[1,2-a]pyrazine ring system is susceptible to multiple brominations, particularly at the C-3, C-5, and C-8 positions, especially with an excess of the brominating agent or harsh reaction conditions.[1]
-
Formation of Regioisomers: Bromination can occur at multiple sites, leading to a mixture of isomers that are often difficult to separate due to similar polarities.[2]
-
Sub-optimal Reaction Conditions: Inappropriate choice of solvent, temperature, or brominating agent can favor the formation of side products.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Control Stoichiometry of Brominating Agent | Use N-bromosuccinimide (NBS) as the brominating agent. Carefully control the stoichiometry to 1.0-1.2 equivalents relative to the imidazo[1,2-a]pyrazine substrate. | Minimizes over-bromination and the formation of di- and tri-brominated byproducts. |
| Optimize Reaction Temperature | Perform the reaction at a low temperature. For example, add NBS at 0-5 °C and then allow the reaction to proceed at room temperature. | Reduces the rate of competing side reactions and enhances the selectivity for the desired monobrominated product. |
| Choice of Solvent | Ethanol is often an effective solvent for this reaction. | Can improve the selectivity of the bromination reaction. |
| Alternative Synthetic Strategy | If direct bromination of the imidazo[1,2-a]pyrazine core consistently yields inseparable mixtures, consider introducing the bromine atom at an earlier stage of the synthesis. For instance, brominating the precursor 2-aminopyrazine before the cyclization reaction can provide better regiocontrol. | Improved overall yield and purity of the desired brominated imidazo[1,2-a]pyrazine. |
Problem 2: Bromination Occurs at an Undesired Position
Symptoms:
-
NMR analysis confirms the presence of a bromine substituent, but it is not at the expected C-3 position.
Potential Causes:
-
Steric Hindrance: Large substituents on the imidazo[1,2-a]pyrazine ring may hinder electrophilic attack at the C-3 position, leading to bromination at other accessible sites.
-
Electronic Effects: The electronic nature of the substituents on the ring can influence the regioselectivity of the bromination.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Understanding Regioselectivity | The C-3 position is generally the most electron-rich and sterically accessible site for electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring system. This is due to the stability of the cationic intermediate formed during the reaction. | Predictable and selective bromination at the C-3 position in the absence of significant steric or electronic directing effects from other substituents. |
| Modification of the Synthetic Route | As mentioned in Problem 1, pre-functionalizing the pyrazine or imidazole precursors with a bromine atom before constructing the bicyclic system can be a more reliable method to ensure the desired regiochemistry. | Synthesis of the target isomer with high purity. |
Frequently Asked Questions (FAQs)
Q1: Why is C-3 the preferred site of bromination on the imidazo[1,2-a]pyrazine ring?
The regioselectivity of electrophilic bromination at the C-3 position of the imidazo[1,2-a]pyrazine ring is attributed to the relative stability of the Wheland intermediate (also known as an arenium ion) that is formed during the reaction. Electrophilic attack at C-3 results in a resonance-stabilized cationic intermediate where the positive charge is delocalized over the imidazole ring without disrupting the aromaticity of the pyrazine ring. In contrast, attack at other positions, such as C-2, would lead to less stable intermediates.
Q2: What are the most common side products in the bromination of imidazo[1,2-a]pyrazines?
The most frequently observed side products are a result of over-bromination. Depending on the reaction conditions and the substrate, you may isolate:
-
3,5-Dibromoimidazo[1,2-a]pyrazine [1]
-
3,6,8-Tribromoimidazo[1,2-a]pyrazine [1]
-
In some cases, complex and often inseparable mixtures of various brominated regioisomers can be formed, leading to low yields of the desired product.[2]
Q3: Is N-Bromosuccinimide (NBS) the best brominating agent for this reaction?
NBS is often preferred over molecular bromine (Br₂) for the bromination of imidazo[1,2-a]pyrazines for several reasons:
-
Milder Reaction Conditions: NBS allows for the reaction to be carried out under less harsh conditions, which can improve the selectivity for monobromination.
-
Easier Handling: NBS is a crystalline solid that is easier and safer to handle compared to liquid bromine.
-
Reduced Side Reactions: The use of NBS can minimize the formation of acidic byproducts that may lead to degradation of the starting material or product.
Q4: My attempts to brominate the imidazo[1,2-a]pyrazine core consistently fail, yielding complex mixtures. What should I do?
This is a known and documented issue in the synthesis of certain substituted imidazo[1,2-a]pyrazines.[2] In such cases, a change in the synthetic strategy is often the most effective solution. Instead of attempting to brominate the final heterocyclic system, consider a convergent synthesis where the bromine atom is introduced on one of the starting materials prior to the ring-forming reaction. For example, using a pre-brominated 2-aminopyrazine derivative can provide the desired regiochemistry and avoid the formation of complex isomeric mixtures.
Experimental Protocols
Protocol 1: Regioselective C-3 Bromination of a Substituted Imidazo[1,2-a]pyrazine[3]
This protocol is adapted for the selective monobromination at the C-3 position.
Materials:
-
8-Substituted-imidazo[1,2-a]pyrazine (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.2 mmol)
-
Ethanol
Procedure:
-
Dissolve the 8-substituted-imidazo[1,2-a]pyrazine in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add NBS (1.2 equivalents) to the cooled solution in portions.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate from the solution. If so, filter the solid, wash it with cold water, and dry it under a vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Visualizations
Reaction Pathway: Desired vs. Side Reactions
Caption: Controlled vs. side reaction pathways in the bromination of imidazo[1,2-a]pyrazine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in imidazo[1,2-a]pyrazine bromination.
References
Technical Support Center: Purification of 5-Bromoimidazo[1,2-a]pyrazine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-bromoimidazo[1,2-a]pyrazine and its derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound and its derivatives in a question-and-answer format.
Issue 1: Presence of Unreacted N-Bromosuccinimide (NBS) and Succinimide Byproduct
Question: My NMR spectrum shows signals corresponding to succinimide, and I suspect there is residual N-bromosuccinimide (NBS) in my product after a bromination reaction. How can I effectively remove these impurities?
Answer: The presence of unreacted NBS and its byproduct, succinimide, are common impurities following bromination reactions.[1] Their removal is crucial for obtaining a pure product and preventing interference in subsequent reactions or biological assays.[1] An aqueous workup is typically the most effective first step for their removal.[1]
Troubleshooting Steps:
-
Quenching Excess NBS: Before extraction, it is advisable to quench any unreacted NBS. This can be achieved by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture until the characteristic yellow color of bromine disappears.[1]
-
Aqueous Extraction:
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Water, to remove the bulk of water-soluble impurities.
-
Saturated sodium bicarbonate (NaHCO₃) solution, to deprotonate and increase the aqueous solubility of succinimide.[1] Ensure your target compound is stable under these mildly basic conditions.
-
Brine (saturated NaCl solution), to remove residual water and aid in layer separation.[1]
-
-
-
Filtration for Succinimide Removal: If succinimide precipitates out of the reaction mixture upon cooling, it can be removed by filtration.[1] Wash the collected solid with a small amount of cold solvent to recover any trapped product.[1]
Issue 2: Poor Separation During Column Chromatography
Question: I am having difficulty separating my this compound derivative from impurities using column chromatography. The fractions are either impure or I am experiencing significant product loss.
Answer: Poor separation in column chromatography can be attributed to several factors, including an inappropriate solvent system, column overloading, or compound instability on silica gel.[2][3]
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, it is essential to determine the optimal eluent system using Thin Layer Chromatography (TLC).[2]
-
Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation on the column.[2][3]
-
Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems for imidazo[1,2-a]pyrazine derivatives include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[2]
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the eluent is gradually increased, can improve separation and lead to sharper peaks.[2]
-
Check for Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. A general guideline is to load an amount of crude product that is 1-5% of the mass of the silica gel.[2]
-
Assess Compound Stability: Some compounds may degrade on silica gel. To check for this, you can perform a 2D TLC. Spot your compound, run the TLC, rotate it 90 degrees, and run it again in the same solvent. If new spots appear, your compound may be degrading. In such cases, consider using a different stationary phase like alumina.[3]
Issue 3: Difficulty with Recrystallization
Question: My this compound derivative is not crystallizing, or the yield from recrystallization is very low. What can I do to improve this?
Answer: Recrystallization challenges often stem from using an inappropriate solvent, using too much solvent, or the solution being supersaturated.[4]
Troubleshooting Steps:
-
Select an Appropriate Solvent System: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature.[4][5] For bromo-substituted heterocycles, common single solvents include ethanol and isopropanol.[2] Mixed solvent systems like hexane/ethyl acetate or ethanol/water can also be effective.[2][6]
-
Use a Minimal Amount of Hot Solvent: A frequent reason for low yield is using an excessive amount of solvent.[4] Use the minimum amount of boiling solvent necessary to completely dissolve your crude product.[4]
-
Induce Crystallization: If crystals do not form upon cooling, the solution may be supersaturated. You can induce crystallization by:
-
Slow Cooling: Rapid cooling can lead to the precipitation of impurities along with your product.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[5]
Data Presentation
The following tables summarize key quantitative data for the purification of this compound and its derivatives.
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Gradient | Target Compound Polarity |
| Hexane / Ethyl Acetate | 100:0 to 70:30 | Low to Moderate |
| Dichloromethane / Methanol | 100:0 to 95:5 | Moderate to High |
| Toluene / Acetone | 95:5 to 80:20 | Moderate |
Table 2: Common Solvents for Recrystallization
| Solvent / Solvent System | Suitability | Notes |
| Ethanol | Good for many derivatives | Dissolve in hot ethanol, cool slowly. |
| Isopropanol | Alternative to ethanol | Similar properties to ethanol. |
| Ethanol / Water | For moderately polar compounds | Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool. |
| Hexane / Ethyl Acetate | For less polar compounds | Dissolve in a minimal amount of hot ethyl acetate, then add hexane as the anti-solvent. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC, aiming for an Rf of 0.2-0.4 for the target compound.[2]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and pour it into the column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is fully dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and then dry them under vacuum.
Visualizations
Experimental Workflow for Purification
References
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromoimidazo[1,2-a]pyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Suzuki coupling reactions for 5-Bromoimidazo[1,2-a]pyrazine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why is my reaction yield low or non-existent?
Answer: Low or no yield in a Suzuki coupling reaction with this compound can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.
-
Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Oxidation of Pd(0): The active catalytic species is Pd(0). Exposure to oxygen can oxidize it to the inactive Pd(II) state. Traces of peroxides in ether solvents can also deactivate the catalyst.
-
Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), it may not be efficiently reduced to Pd(0) in situ.
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at an appreciable rate.
-
Incorrect Solvent or Base: The choice of solvent and base is crucial for solubility, catalyst stability, and boronic acid activation.
-
-
Starting Material Degradation:
-
Protodeboronation: The boronic acid can be sensitive to acidic conditions or residual water, leading to its decomposition.
-
Question 2: I am observing significant amounts of a debrominated side product. How can I prevent this?
Answer: Dehalogenation (debromination) is a common side reaction in Suzuki couplings of bromo-heterocycles. This occurs when the bromo group is replaced by a hydrogen atom. To minimize this:
-
Choice of Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired cross-coupling over debromination. Using a pre-catalyst like XPhos Pd G2 has been shown to be effective in minimizing this side reaction.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can be beneficial. Sometimes, lower temperatures can suppress the dehalogenation pathway.
-
Base Selection: The choice of base can influence the extent of debromination. It is advisable to screen different bases to find the optimal one for your specific substrate combination.
Question 3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
Answer: The formation of a black precipitate, often referred to as "palladium black," indicates the agglomeration and precipitation of the palladium catalyst from the solution. This leads to a loss of catalytic activity and stalls the reaction. This can be caused by:
-
Ligand Degradation or Dissociation: The phosphine ligands that stabilize the palladium nanoparticles can degrade at high temperatures or be displaced, leading to catalyst precipitation.
-
Presence of Impurities: Certain impurities in the starting materials or solvents can promote catalyst decomposition.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to agglomeration.
To mitigate this, consider using more robust ligands, ensuring the purity of all reagents and solvents, and optimizing the ligand-to-palladium ratio.
Question 4: How can I minimize the formation of homocoupled products?
Answer: Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is another common side reaction.
-
Thorough Degassing: Oxygen is a major promoter of boronic acid homocoupling. It is critical to thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Controlled Addition of Reagents: Slow addition of the boronic acid can sometimes help to minimize its homocoupling.
-
Choice of Catalyst: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can help identify a system that favors the desired cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner and desired reaction conditions. However, for nitrogen-containing heterocycles like imidazo[1,2-a]pyrazine, palladium pre-catalysts with bulky, electron-rich phosphine ligands are often preferred. Systems like Pd(dppf)Cl₂ and second-generation Buchwald pre-catalysts such as XPhos Pd G2 are excellent starting points due to their high activity and ability to mitigate catalyst poisoning.[1][2]
Q2: Which base should I use?
A2: The choice of base is critical for activating the boronic acid. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For nitrogen-containing heterocycles, a moderately strong base is often a good choice. K₂CO₃ or Cs₂CO₃ are frequently used and often provide a good balance of reactivity and functional group tolerance.[2]
Q3: What is the recommended solvent system?
A3: A mixture of an organic solvent and water is typically used in Suzuki reactions. The organic solvent helps to dissolve the substrates and catalyst, while water is often necessary to dissolve the inorganic base. Common solvent systems include 1,4-dioxane/water , DMF/water , or toluene/water .[3] The ratio of organic solvent to water can be optimized to ensure all components are sufficiently soluble.
Q4: At what temperature should I run the reaction?
A4: The optimal reaction temperature can vary significantly depending on the reactivity of the coupling partners and the catalyst system used. A good starting point is typically in the range of 80-100 °C .[4] If the reaction is sluggish, the temperature can be increased, but be mindful that higher temperatures can also lead to increased side reactions and catalyst decomposition.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the Suzuki coupling of bromo-N-heterocycles, providing a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | [2] |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | >90 | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 16 | Variable | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 4 | Variable | [5] |
Experimental Protocols
Detailed Methodology for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and rubber cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.
-
Reaction: Place the flask in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir the mixture vigorously for the required time (e.g., 2-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting logic for optimizing Suzuki coupling reactions.
References
- 1. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of Imidazo[1,2-a]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective functionalization of imidazo[1,2-a]pyrazines. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the regioselective functionalization of the imidazo[1,2-a]pyrazine core?
A1: The primary challenge lies in controlling the site of functionalization. The imidazo[1,2-a]pyrazine scaffold has several reactive positions, primarily C3, C5, and C6. Key challenges include:
-
Mixtures of Regioisomers: Reactions often yield a mixture of products functionalized at different positions, leading to difficult and low-yielding purifications. For instance, bromination can result in inseparable mixtures of dibrominated regioisomers.[1]
-
Low Yields: Achieving high yields for a specific regioisomer can be difficult due to competing side reactions or the inherent reactivity of the heterocyclic system.
-
Harsh Reaction Conditions: Some methods require harsh conditions, which can be incompatible with sensitive functional groups on the starting materials.
Q2: How does the electronic nature of the imidazo[1,2-a]pyrazine ring influence regioselectivity in electrophilic aromatic substitution?
A2: The pyrazine ring is electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. Consequently, functionalization predominantly occurs on the more electron-rich imidazole ring. Attack at the C3 position is generally favored over the C2 position. This preference can be rationalized by examining the stability of the reaction intermediates. Electrophilic attack at C3 allows the six-membered pyrazine ring to maintain its aromaticity, resulting in a more stable intermediate compared to the intermediate formed from attack at C2.[2]
Q3: What strategies can be employed to achieve regioselective C-H functionalization?
A3: Several strategies have been developed to control the regioselectivity of C-H functionalization:
-
Directing Groups: Introducing a directing group onto the imidazo[1,2-a]pyrazine core can steer the functionalization to a specific position. For example, an N-methoxyamide directing group has been used to achieve rhodium(III)-catalyzed C5 arylation of imidazo[1,2-a]pyridines, a strategy that can be adapted for pyrazine analogs.
-
Catalyst and Ligand Control: The choice of catalyst, ligands, and additives is crucial. For instance, a palladium-catalyzed C6-arylation of 3-aminoimidazo[1,2-a]pyrazine was achieved with high regioselectivity by using a concerted metalation-deprotonation (CMD) approach with a specific combination of a proton shuttle precursor (PivOH), base (K2CO3), and solvent (toluene).[3] This method effectively eliminated competing C5 and C2'-arylation.
-
Organometallic Intermediates: The use of organometallic intermediates, such as those derived from zinc and magnesium, allows for regioselective functionalization. By carefully choosing the metalating agent, different positions can be targeted. For example, treating 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl leads to magnesiation at one position, while using TMP2Zn·2MgCl2·2LiCl results in zincation at a different position, enabling selective quenching with various electrophiles.[4][5]
Troubleshooting Guides
Problem 1: Low Yield and/or Mixture of Regioisomers in Direct C-H Arylation
Symptoms:
-
The desired arylated product is obtained in low yield.
-
NMR and LC-MS analysis show the presence of multiple isomers, making purification difficult. Competing arylations at C5 and C6 are common.[3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst System | Screen different palladium catalysts (e.g., Pd(OAc)2, PdCl2(PPh3)2) and ligands. The choice of ligand can significantly influence regioselectivity. |
| Incorrect Base or Solvent | The base and solvent play a critical role in the concerted metalation-deprotonation pathway. For C6-arylation of 3-aminoimidazo[1,2-a]pyrazine, the combination of K2CO3 as the base and toluene as the solvent was found to be optimal.[3] Experiment with different bases (e.g., Cs2CO3, K3PO4) and solvents (e.g., dioxane, DMF). |
| Ineffective Proton Shuttle | In the CMD mechanism, a proton shuttle is crucial for achieving high regioselectivity. Pivalic acid (PivOH) has been shown to be an effective proton shuttle precursor for C6-arylation.[3] |
| Reaction Temperature and Time | Optimize the reaction temperature and time. Insufficient heating may lead to incomplete conversion, while excessive heat can cause decomposition or promote side reactions. |
Problem 2: Poor Regioselectivity in Halogenation Reactions
Symptoms:
-
Formation of mono-, di-, and poly-halogenated products.
-
Halogenation occurs at undesired positions of the imidazo[1,2-a]pyrazine ring. Bromination, for example, can lead to inseparable mixtures of dibrominated regioisomers.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Halogenating Agent | Strong halogenating agents (e.g., Br2, Cl2) can be unselective. Consider using milder, more selective reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can provide better control. |
| Inappropriate Solvent | The polarity of the solvent can influence the reactivity of the halogenating agent and the substrate. Screen a range of solvents from non-polar (e.g., CCl4, hexane) to polar aprotic (e.g., DMF, acetonitrile). |
| Absence of a Catalyst | For some substrates, a catalyst may be necessary to promote regioselective halogenation. Lewis acids can sometimes enhance selectivity. |
| Transition-Metal-Free Conditions | A transition-metal-free approach using sodium chlorite (NaClO2) or sodium bromite (NaBrO2) as the halogen source in the presence of acetic acid has been shown to be highly regioselective for the 3-position of imidazo[1,2-a]pyridines and can be adapted for imidazo[1,2-a]pyrazines.[6][7] |
Experimental Protocols
Protocol 1: Regioselective C6-Arylation of 3-Aminoimidazo[1,2-a]pyrazine
This protocol is adapted from a palladium-catalyzed direct arylation method.[3]
Materials:
-
3-Aminoimidazo[1,2-a]pyrazine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Pivalic acid (PivOH)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 3-aminoimidazo[1,2-a]pyrazine (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and PPh3 (0.1 mmol, 10 mol%).
-
Add K2CO3 (2.0 mmol) and PivOH (0.3 mmol, 30 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C6-arylated product.
Protocol 2: Regioselective C3-Bromination of Imidazo[1,2-a]pyrazines (Adapted from Imidazo[1,2-a]pyridines)
This protocol is based on a transition-metal-free halogenation method.[6][7]
Materials:
-
Imidazo[1,2-a]pyrazine derivative
-
Sodium bromite (NaBrO2)
-
Acetic acid (AcOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the imidazo[1,2-a]pyrazine derivative (0.5 mmol).
-
Add DMF (2 mL) and acetic acid (2.0 mmol).
-
Add sodium bromite (1.5 mmol).
-
Stir the reaction mixture at 60 °C for 10 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 3-bromoimidazo[1,2-a]pyrazine.
Visualizations
Caption: A workflow diagram illustrating strategies for achieving regioselective functionalization of imidazo[1,2-a]pyrazines.
Caption: A troubleshooting flowchart for common issues in regioselective functionalization experiments.
References
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. C-H bond functionalization under metalation-deprotonation process: regioselective direct arylation of 3-aminoimidazo[1,2-a]pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Enhancing the Cell Potency of Imidazo[1,2-a]pyrazine-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of imidazo[1,2-a]pyrazine-based inhibitors.
I. Troubleshooting Guides & FAQs
This section is designed to provide quick and actionable solutions to common problems encountered in the lab.
Compound Solubility and Handling
Q1: My imidazo[1,2-a]pyrazine-based inhibitor has poor solubility in aqueous media. How can I improve its dissolution for in vitro assays?
A1: Poor aqueous solubility is a common challenge with small molecule inhibitors. Here are several strategies to enhance solubility:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it in the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at low concentrations to increase the solubility of hydrophobic compounds.
-
Formulation with Excipients: For in vivo studies, formulating the inhibitor with solubility-enhancing excipients like cyclodextrins may be necessary.
Q2: I observe precipitation of my compound in the cell culture media during the experiment. What should I do?
A2: Compound precipitation can lead to inaccurate and irreproducible results. To address this:
-
Check Final Concentration: Ensure the final concentration of your inhibitor in the media does not exceed its solubility limit. You may need to perform a solubility test in your specific cell culture medium.
-
Pre-warm Media: Warming the cell culture media to 37°C before adding the compound stock solution can help prevent precipitation.
-
Serial Dilutions: Prepare serial dilutions of your compound in the assay medium rather than adding a small volume of a highly concentrated stock directly to a large volume of media.
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Q3: My MTT assay results show high variability between replicates. What are the possible causes and solutions? [1][2]
A3: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.[2]
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, leading to altered cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[2]
-
Incomplete Formazan Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle pipetting or shaking before reading the absorbance.
-
Interference from the Compound: Some compounds can interfere with the MTT reagent or the formazan product. Run a control with the compound in cell-free media to check for any direct interaction.
Q4: The absorbance readings in my cell viability assay are too low, even in the untreated control wells. What could be the problem? [1][3]
A4: Low absorbance readings can be due to:
-
Low Cell Number: The number of cells seeded may be insufficient for a robust signal. Optimize the cell seeding density for your specific cell line and assay duration.[3]
-
Suboptimal Culture Conditions: Ensure the incubator has the correct temperature, humidity, and CO2 levels. Check the cell culture medium for any signs of contamination.[1]
-
Short Incubation Time: The incubation time with the viability reagent may be too short. Follow the manufacturer's protocol and consider extending the incubation time if necessary.[3]
Kinase Activity Assays
Q5: I am not observing significant inhibition of my target kinase, even at high concentrations of the imidazo[1,2-a]pyrazine inhibitor. What should I check?
A5: Several factors can contribute to a lack of kinase inhibition:
-
Inactive Kinase Enzyme: Ensure the kinase enzyme is active. Use a positive control inhibitor known to be effective against the target kinase. The purity of the kinase preparation is also crucial, as contaminants can affect the results.[4]
-
Incorrect ATP Concentration: Most kinase inhibitors are ATP-competitive. The concentration of ATP in your assay will affect the apparent IC50 value. If the ATP concentration is too high, it can outcompete the inhibitor. Consider running the assay at the Km of ATP for the kinase.[5]
-
Assay Interference: The inhibitor may interfere with the detection method (e.g., fluorescence or luminescence). Run a counterscreen to rule out any assay-specific artifacts.[6]
Q6: My kinase assay has a high background signal, making it difficult to determine the true inhibitory effect. How can I reduce the background?
A6: A high background signal can be addressed by:
-
Optimizing Reagent Concentrations: Titrate the concentrations of the kinase, substrate, and detection reagents to find the optimal balance that provides a good signal-to-background ratio.
-
Checking for Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to the background. Include a control with the kinase and ATP but without the substrate.
-
Using High-Quality Reagents: Ensure all buffers and reagents are freshly prepared and of high purity to minimize non-specific signals.
Western Blotting for Target Engagement
Q7: I am trying to detect the phosphorylation of a downstream target of my kinase, but the signal is weak or absent. What can I do?
A7: Weak or no signal in a western blot can be due to several reasons:
-
Suboptimal Antibody: The primary antibody may not be sensitive enough or may not be validated for western blotting. Use a recommended antibody and optimize its dilution.
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of protein per lane. Perform a protein quantification assay (e.g., BCA) on your cell lysates.
-
Phosphatase Activity: Endogenous phosphatases in the cell lysate can dephosphorylate your target protein. Add phosphatase inhibitors to your lysis buffer.
-
Timing of Stimulation/Inhibition: The phosphorylation event may be transient. Perform a time-course experiment to determine the optimal time point to observe changes in phosphorylation after inhibitor treatment.
Q8: The bands on my western blot are smeared or distorted. How can I improve the resolution?
A8: Smeared or distorted bands are often due to issues with sample preparation or electrophoresis:
-
Sample Overload: Loading too much protein can cause band distortion. Reduce the amount of protein loaded per lane.
-
High Salt Concentration: High salt concentrations in the lysate can interfere with SDS-PAGE. Consider desalting your samples.
-
Inappropriate Gel Percentage: Use an acrylamide gel with a percentage that is appropriate for the molecular weight of your target protein.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q9: In my Annexin V/PI flow cytometry assay, I see a high percentage of Annexin V-positive/PI-positive cells in my untreated control group. What does this indicate? [7]
A9: A high number of double-positive cells in the control group suggests a significant level of cell death unrelated to your treatment. This could be due to:
-
Poor Cell Health: Ensure you are using healthy, log-phase cells for your experiment. Over-confluent or starved cells can undergo spontaneous apoptosis.[7]
-
Harsh Cell Handling: Excessive pipetting or centrifugation can damage cell membranes, leading to false-positive results. Handle cells gently.[7]
-
Prolonged Incubation: If the cells are incubated for too long after staining, early apoptotic cells can progress to late apoptosis or necrosis. Analyze the samples on the flow cytometer as soon as possible after staining.[7]
Q10: The cell populations in my apoptosis assay are not well-separated. How can I improve the resolution? [7]
A10: Poor separation of cell populations can be addressed by:
-
Proper Compensation: Ensure that you have set up the correct compensation controls (single-stained samples) to correct for spectral overlap between the fluorochromes (e.g., FITC and PI).[7]
-
Optimizing Voltage Settings: Adjust the forward scatter (FSC) and side scatter (SSC) voltages to properly gate on your cell population of interest and exclude debris.
-
Titrating Reagents: Use the recommended concentrations of Annexin V and PI. Using too much or too little of these reagents can lead to suboptimal staining.
II. Quantitative Data Summary
The following tables summarize the in vitro potency (IC50 values) of various imidazo[1,2-a]pyrazine-based inhibitors against key kinase targets.
Table 1: Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cell-Based Assay (phos-HH3) IC50 (nM) | Reference |
| 1 | - | - | 250 | [8][9] |
| 12k (SCH 1473759) | 0.02 (Kd) | 0.03 (Kd) | 25 | [8][9] |
| 13 | - | - | 35 | [8] |
| 14 | - | - | 149 | [8] |
| 28c | 67 | 12710 | Hela: 160 (p-T288), 76840 (p-HH3) | [10] |
| 40f | 15 | 3050 | Hela: 70 (p-T288), 24240 (p-HH3) | [10] |
Table 2: Imidazo[1,2-a]pyrazine-Based PI3K Inhibitors
| Compound | PI3Kα IC50 (µM) | PI3Kδ IC50 (nM) | mTOR IC50 (µM) | Reference |
| 35 | 0.15 | - | - | [11] |
| 255 | 60 | 2.8 | >10 | [12] |
Table 3: Imidazo[1,2-a]pyrazine-Based CDK9 Inhibitors
| Compound | CDK9 IC50 (µM) | Cell Proliferation IC50 (µM) | Reference |
| 3c | 0.16 | 6.66 (average) | [13] |
| 3a | 0.26 | 17.66 (average) | [13] |
| 1b | 0.25 | 18.24 (average) | [13] |
| 9 | 7.88 | - | [13] |
| 10 | 5.12 | - | [13] |
| 1d | 0.18 | - | [14] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cell potency of imidazo[1,2-a]pyrazine-based inhibitors.
Cell Viability Assay (MTT Protocol)[16]
Objective: To determine the effect of an inhibitor on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Imidazo[1,2-a]pyrazine inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Prepare a cell suspension at the desired density in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Pipette up and down to dissolve the formazan crystals completely.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Kinase Assay (Generic Protocol)
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Imidazo[1,2-a]pyrazine inhibitor
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
Prepare a solution of the kinase enzyme in the reaction buffer.
-
Prepare a solution of the substrate and ATP in the reaction buffer.
-
-
Kinase Reaction:
-
Add the inhibitor solution to the wells of the assay plate.
-
Add the kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified reaction time.
-
-
Signal Detection:
-
Stop the kinase reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time to allow the signal to develop.
-
-
Measurement and Analysis:
-
Read the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Western Blotting for Phospho-Protein Analysis[17]
Objective: To assess the effect of an inhibitor on the phosphorylation of a specific protein in a signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyrazine inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate and treat cells with the inhibitor as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt) as a loading control.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
IV. Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways often targeted by imidazo[1,2-a]pyrazine-based inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: Roles of Aurora kinases in mitosis.
Experimental Workflow
Caption: Workflow for evaluating inhibitor potency.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. reddit.com [reddit.com]
- 3. atcc.org [atcc.org]
- 4. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 5-Bromoimidazo[1,2-a]pyrazine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 5-Bromoimidazo[1,2-a]pyrazine under acidic and basic conditions. The information is based on the general chemical properties of the imidazo[1,2-a]pyrazine ring system and related heterocyclic compounds, as specific stability data for this compound is not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The primary stability concerns for this compound revolve around its behavior under hydrolytic conditions, particularly in strongly acidic or basic aqueous solutions. The fused imidazole and pyrazine rings, along with the bromo-substituent, can influence its susceptibility to degradation.
Q2: How might this compound degrade under acidic conditions?
A2: Under acidic conditions, the imidazo[1,2-a]pyrazine ring system, being a nitrogen-containing heterocycle, is prone to protonation. This can potentially lead to ring-opening or other rearrangements, although the imidazo[1,2-a]pyrazine core is generally considered relatively stable. Hydrolysis of the bromine atom is less likely under acidic conditions compared to nucleophilic substitution under basic conditions.
Q3: What degradation pathways are possible under basic conditions?
A3: Basic conditions may promote nucleophilic substitution of the bromine atom at the 5-position, potentially leading to the formation of a hydroxylated derivative.[1] Furthermore, strong basic conditions could lead to the degradation of the pyrazine ring.
Q4: Are there any known reactive sites on the imidazo[1,2-a]pyrazine ring system?
A4: Yes, the imidazo[1,2-a]pyrazine ring system has known sites of reactivity. Electrophilic substitution, such as bromination, typically occurs at the C-3 position.[1] Nucleophilic substitution has been observed to occur at the C-5 and C-8 positions.[1]
Q5: How can I monitor the stability of this compound during my experiments?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This technique allows for the separation and quantification of the parent compound from its potential degradation products. For structural elucidation of any degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Acidic Treatment
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Confirm the identity of the new peaks using LC-MS/MS to determine their mass-to-charge ratio. 2. Isolate the degradation products using preparative HPLC for structural elucidation by NMR.[3] 3. Compare the retention time of the new peaks with a blank solution (acidic medium without the compound) to rule out artifacts from the mobile phase or solvent. |
| Co-elution of Parent Compound and Degradant | 1. Optimize the HPLC method by adjusting the mobile phase composition, pH, or gradient profile to improve separation. 2. Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Impurity in the Starting Material | 1. Analyze a fresh, untreated sample of this compound to check for pre-existing impurities. |
Issue 2: Loss of Compound and Appearance of New Polar Products in Basic Solutions
| Potential Cause | Troubleshooting Steps |
| Hydrolysis/Nucleophilic Substitution | 1. Analyze the sample by LC-MS to identify potential hydroxylated or other substituted byproducts. 2. Perform a time-course study to monitor the rate of degradation under the specific basic conditions. |
| Poor Solubility in Basic Media | 1. Visually inspect the solution for any precipitation. 2. Measure the concentration of the filtered solution to confirm if the loss is due to degradation or precipitation. |
| Adsorption to Container Surfaces | 1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Analyze a sample of the supernatant after centrifugation to check for loss of compound. |
Data Presentation
The following tables present hypothetical data from forced degradation studies on this compound to illustrate how such data would be summarized.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 8.5 | 2 |
| 0.1 M NaOH | 8 | 25 | 15.2 | 3 |
| 3% H₂O₂ | 24 | 25 | 5.1 | 1 |
| Thermal (Solid) | 48 | 80 | 2.3 | 1 |
| Photolytic (Solid) | 24 | 25 | 1.8 | 1 |
Table 2: Chromatographic Data of this compound and Potential Degradation Products
| Compound | Retention Time (min) | λmax (nm) |
| This compound | 12.5 | 254, 310 |
| Degradation Product 1 (Acid) | 8.2 | 245 |
| Degradation Product 2 (Acid) | 10.1 | 260 |
| Degradation Product 3 (Base) | 6.5 | 275 |
| Degradation Product 4 (Base) | 9.8 | 250 |
| Degradation Product 5 (Base) | 11.2 | 305 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[5]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.[2]
2. Base Hydrolysis:
-
Dissolve this compound in a suitable organic solvent at 1 mg/mL.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature (25°C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.[2]
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over a set period (e.g., 20 minutes) to ensure separation of compounds with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for investigating the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting guide for the synthesis of 6-bromoimidazo[1,2-a]pyridine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-bromoimidazo[1,2-a]pyridine analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the synthesis of 6-bromoimidazo[1,2-a]pyridine is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in the synthesis of 6-bromoimidazo[1,2-a]pyridine analogs. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in the 2-amino-5-bromopyridine or the α-halocarbonyl compound can lead to side reactions and lower the yield of the desired product.
-
Recommendation: Ensure the purity of your starting materials by checking their analytical data (e.g., NMR, melting point) or by purifying them before use (e.g., recrystallization, distillation).
-
-
Reaction Conditions: The reaction conditions, including temperature, reaction time, solvent, and choice of base, are critical for the successful synthesis of imidazo[1,2-a]pyridines.
-
Recommendation: Optimize the reaction conditions. For instance, in the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde, the temperature can be maintained between 25°C and 50°C for 2 to 24 hours.[1] Microwave irradiation can also be employed to reduce reaction times, for example, heating at 110°C for 10 minutes.[2]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.
-
-
Side Product Formation: Competing side reactions can consume the starting materials and reduce the yield of the desired product.
-
Recommendation: Carefully control the reaction conditions. The choice of solvent and base can influence the reaction pathway. For instance, using a milder base like sodium bicarbonate can be effective.[1]
-
Here is a decision-making workflow for troubleshooting low yields:
References
Strategies to reduce byproducts in imidazo[1,2-a]pyrazine synthesis
Welcome to the Technical Support Center for imidazo[1,2-a]pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing byproducts and troubleshooting common issues encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrazines, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyrazine Product
-
Potential Cause: Suboptimal reaction conditions, incomplete conversion of starting materials, or degradation of products.
-
Solutions:
-
Reaction Condition Optimization: Systematically screen catalysts, solvents, and temperatures to find the optimal conditions for your specific substrates. For the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis acids like scandium triflate or ytterbium triflate, or Brønsted acids such as p-toluenesulfonic acid, are often effective.[1] In the condensation of 2-aminopyrazines with α-haloketones, the choice of base and solvent is critical.
-
Microwave Irradiation: Employing microwave synthesis can often reduce reaction times and improve yields.[2]
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time, preventing product degradation from prolonged heating.
-
Issue 2: Presence of Multiple Unidentified Byproducts
-
Potential Cause: Competing side reactions involving the starting materials or intermediates.
-
Solutions:
-
Control of Stoichiometry: Ensure precise stoichiometry of reactants. An excess of any one reactant can lead to specific side reactions.
-
Temperature Control: High temperatures can promote side reactions and decomposition. Running the reaction at the lowest effective temperature can improve selectivity.
-
Purification Strategy: Develop a robust purification strategy. Column chromatography on silica gel or alumina is a common method. For basic imidazo[1,2-a]pyrazines, purification via salt formation can be highly effective.
-
Issue 3: Formation of a Symmetrical Pyrazine Byproduct
-
Potential Cause: Self-condensation of the α-aminoketone intermediate, which can be formed in situ during the reaction. This is more likely in reactions involving α-haloketones and 2-aminopyrazines.
-
Solutions:
-
Slow Addition of Reagents: Add the α-haloketone slowly to the reaction mixture containing the 2-aminopyrazine to maintain a low concentration of the α-haloketone and minimize its self-condensation.
-
Choice of Base: Use a non-nucleophilic base to avoid side reactions with the α-haloketone.
-
Frequently Asked Questions (FAQs)
Groebke-Blackburn-Bienaymé (GBB) Reaction
Q1: What are the most common byproducts in the GBB synthesis of 3-aminoimidazo[1,2-a]pyrazines?
A1: While specific byproduct characterization is often substrate-dependent, common side products can arise from:
-
Decomposition of Isocyanide: Acid-sensitive isocyanides, particularly tert-butyl isocyanide, can decompose under strongly acidic conditions or at elevated temperatures. This can lead to the formation of corresponding amines and other degradation products.
-
Amidoamide Formation: In some cases, particularly with glyoxylate-derived imines, the reaction can yield amidoamides as byproducts instead of the desired cyclized product.
-
Aldehyde Self-Condensation: Aldehydes, especially those with enolizable protons, can undergo self-condensation (an aldol reaction) under acidic or basic conditions, leading to α,β-unsaturated aldehyde byproducts.
Q2: How can I minimize byproduct formation in the GBB reaction?
A2: To minimize byproducts, consider the following strategies:
-
Catalyst Selection: Use a catalyst that is effective under mild conditions. Lewis acids like Yb(OTf)₃ or Sc(OTf)₃ are often efficient in catalytic amounts. Iodine has also been reported as a cost-effective and eco-friendly catalyst.[3]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Protic solvents like methanol or ethanol often facilitate the reaction. A recent study has shown that alcohols can play a non-innocent role in the GBB reaction mechanism.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For sluggish reactions, microwave irradiation can be a good alternative to high temperatures.
Condensation with α-Haloketones
Q1: I am observing a significant amount of a dimeric pyrazine byproduct in my reaction. How can I prevent this?
A1: The dimerization of α-haloketones can lead to the formation of pyrazine byproducts.[4] To mitigate this:
-
Control Reactant Addition: Add the α-haloketone dropwise to the solution of the 2-aminopyrazine to keep its instantaneous concentration low.
-
Optimize Base: The choice of base is crucial. A weak, non-nucleophilic base is often preferred to minimize side reactions of the α-haloketone.
Q2: My α-haloketone seems to be undergoing multiple halogenations, leading to complex mixtures. What can I do?
A2: Polyhalogenation is a common issue, especially under basic conditions, as the introduction of a halogen increases the acidity of the remaining α-protons.
-
Acid-Catalyzed Halogenation: If you are preparing your α-haloketone, consider using an acid-catalyzed halogenation method, which is more likely to yield the mono-halogenated product.
-
Careful Stoichiometry: Use only a slight excess of the halogenating agent.
Data Presentation
Table 1: Optimization of the Groebke-Blackburn-Bienaymé Reaction for a Model Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | CH₃OH | 60 | 12 | 85 |
| 2 | Yb(OTf)₃ (10) | CH₃OH | 60 | 12 | 82 |
| 3 | p-TsOH (20) | CH₃OH | Reflux | 24 | 75 |
| 4 | Iodine (10) | EtOH | RT | 8 | 88 |
| 5 | None | CH₃OH | Reflux | 48 | <10 |
Note: Yields are illustrative and will vary based on specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyrazines
-
To a solution of the 2-aminopyrazine (1.0 mmol) and the aldehyde (1.1 mmol) in methanol (5 mL) is added the catalyst (e.g., Sc(OTf)₃, 0.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
The isocyanide (1.2 mmol) is then added, and the reaction mixture is stirred at 60 °C.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Imidazo[1,2-a]pyrazines via Condensation with an α-Haloketone
-
A mixture of the 2-aminopyrazine (1.0 mmol) and the α-haloketone (1.1 mmol) in a suitable solvent (e.g., ethanol, DMF) is prepared.
-
A base (e.g., NaHCO₃, Et₃N, 1.5 mmol) is added to the mixture.
-
The reaction is heated to reflux and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizations
Diagram 1: Groebke-Blackburn-Bienaymé Reaction Mechanism and Potential Byproduct Pathways
Caption: GBB reaction pathway and potential side reactions.
Diagram 2: Experimental Workflow for Optimizing Imidazo[1,2-a]pyrazine Synthesis
Caption: Workflow for synthesis optimization and purification.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
Bromination Boosts Antioxidant Activity in Imidazo[1,2-a]pyrazines, Impact on Other Biological Activities Varies
A comparative analysis of brominated versus non-brominated imidazo[1,2-a]pyrazines reveals that the addition of a bromine atom can significantly enhance antioxidant properties. However, its influence on anticancer and antiviral activities is more nuanced and appears to be highly dependent on the overall substitution pattern of the molecule. This guide provides an objective comparison based on available experimental data, detailing the biological activities and the methodologies used for their evaluation.
Antioxidant Activity: A Clear Enhancement with Bromination
A study by Myadaraboina et al. provides a direct comparison of the free radical scavenging activity of several 2,8-disubstituted imidazo[1,2-a]pyrazines and their 3-bromo counterparts. The antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals).
Across the tested pairs, the brominated derivatives consistently demonstrated lower IC50 values, indicating more potent antioxidant activity than their non-brominated precursors. For instance, the introduction of a bromine atom at the C3 position of 2-substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazines led to a noticeable increase in radical scavenging capacity. This suggests that the electron-withdrawing nature of bromine may facilitate the donation of a hydrogen atom or electron to stabilize free radicals.
| Compound ID | R Group (C2 Position) | Bromination (C3 Position) | Antioxidant Activity (IC50 in µM) |
| 4a | Phenyl | No | 28.14 |
| 6a | Phenyl | Yes | 22.43 |
| 4b | 4-Chlorophenyl | No | 18.42 |
| 6b | 4-Chlorophenyl | Yes | 8.54 |
| 4c | 4-Methoxyphenyl | No | 14.26 |
| 6c | 4-Methoxyphenyl | Yes | 10.20 |
Data summarized from Myadaraboina S, et al. (2012).
Anticancer and Antiviral Activities: A More Complex Relationship
While direct comparative studies for anticancer and antiviral activities between structurally analogous brominated and non-brominated imidazo[1,2-a]pyrazines are limited, research on various derivatives allows for an indirect assessment. The biological activity in these domains appears to be heavily influenced by the specific substitutions on the imidazo[1,2-a]pyrazine core, with no simple trend attributable to bromination alone.
A study by Al-Tel et al. investigated a series of non-brominated imidazo[1,2-a]pyrazines as potential anticancer and antiviral agents. Their work focused on the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy, and the antiviral activity against human coronavirus 229E (HCoV-229E).
The most potent compounds in this non-brominated series exhibited significant CDK9 inhibition and anticancer effects against various cell lines. For instance, compound 3c , with a pyridin-4-yl group at the C2 position and a benzylamino group at the C3 position, showed a CDK9 inhibitory IC50 of 0.16 µM and an average cytotoxic IC50 of 6.66 µM against three cancer cell lines (MCF7, HCT116, and K652). In terms of antiviral activity, compound 3b , with a pyridin-4-yl at C2 and a cyclohexylamino at C3, was the most active against HCoV-229E with an IC50 of 56.96 µM.
| Compound ID | R1 Group (C2 Position) | R2 Group (C3 Position) | CDK9 Inhibition (IC50 in µM) | Anticancer Activity (Average IC50 in µM) | Antiviral Activity (HCoV-229E IC50 in µM) |
| 3c | Pyridin-4-yl | Benzylamino | 0.16 | 6.66 | Not Reported |
| 3b | Pyridin-4-yl | Cyclohexylamino | 0.80 | 21.60 | 56.96 |
Data summarized from Al-Tel et al. (2022).
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically at 517 nm.
Procedure:
-
A stock solution of the test compounds is prepared in a suitable solvent (e.g., methanol).
-
Serial dilutions of the stock solution are made to obtain a range of concentrations.
-
A freshly prepared solution of DPPH in methanol (e.g., 0.1 mM) is added to each dilution of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is largely impermeable to cell membranes, thus resulting in its accumulation within healthy cells. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well.
-
The plate is incubated for a few hours to allow the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antiviral Assay against Human Coronavirus 229E (HCoV-229E)
The antiviral activity against HCoV-229E is typically evaluated using a cytopathic effect (CPE) inhibition assay. The CPE refers to the structural changes in host cells that are caused by viral invasion.
Procedure:
-
Host cells (e.g., Huh-7 cells) are seeded in a 96-well plate.
-
Serial dilutions of the test compounds are added to the cells.
-
The cells are then infected with a specific titer of HCoV-229E.
-
The plates are incubated at an appropriate temperature (e.g., 33°C) until the CPE is observed in the virus-infected control wells.
-
The cells are then stained with a dye (e.g., crystal violet) that stains viable cells.
-
The viral-induced CPE is quantified by measuring the absorbance using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is calculated.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel imidazo[1,2-a]pyrazine derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
5-Bromoimidazo[1,2-a]pyrazine: A Comparative Guide to its Synthetic Utility Against Other Halogenated Heterocycles
In the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and development, halogenated heterocyclic compounds serve as indispensable building blocks. Their utility stems from their ability to readily participate in a variety of cross-coupling reactions, allowing for the facile introduction of molecular complexity. Among these, 5-Bromoimidazo[1,2-a]pyrazine has emerged as a versatile scaffold, demonstrating significant potential in the synthesis of biologically active molecules. This guide provides an objective comparison of the performance of this compound with other common halogenated heterocyclic compounds in key synthetic transformations, supported by experimental data.
General Reactivity Trends
The reactivity of halogenated heterocycles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of a palladium(0) catalyst to the C-X bond, often the rate-determining step, follows the reverse order: C-I > C-Br > C-Cl. This trend dictates that iodo-substituted heterocycles are generally the most reactive, followed by their bromo- and then chloro-analogs.
The position of the halogen on the heterocyclic ring also plays a crucial role. For instance, in pyridines, the reactivity order is generally 2- > 4- > 3- for the same halogen, influenced by the electronic properties of the ring. Similarly, for fused systems like imidazo[1,2-a]pyrazines, the electronic environment of each position influences the reactivity of the C-Br bond.
Performance in Key Cross-Coupling Reactions
The synthetic utility of this compound is best illustrated through its performance in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis. The following table summarizes the performance of this compound in comparison to other representative bromo-N-heterocycles.
| Entry | Bromo-Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [2] |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [3] |
| 4 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 12 | 88 | [4] |
| 5 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 96 | [5] |
Analysis: this compound demonstrates good reactivity in the Suzuki-Miyaura coupling, affording a high yield of the desired product. While other simple monocyclic bromoheterocycles like 2-bromopyridine and 2-bromothiophene show slightly higher yields under similar conditions, the reactivity of the imidazo[1,2-a]pyrazine scaffold is synthetically useful and comparable to other widely used building blocks.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the introduction of linear alkyne functionalities into heterocyclic systems.
| Entry | Bromo-Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 6 | 90 | [6] |
| 2 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 70 | 4 | 95 | [7] |
| 3 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 65 | 12 | 85 | [4] |
| 4 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 16 | 82 | [4] |
| 5 | 2-Bromothiophene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 50 | 2 | 98 | [8] |
Analysis: In Sonogashira couplings, this compound again proves to be a competent substrate, providing a high yield of the alkynylated product. Its reactivity is comparable to that of other bromo-N-heterocycles, making it a reliable choice for the introduction of alkyne moieties. The slightly milder conditions required for more electron-rich heterocycles like 2-bromothiophene highlight the influence of the heterocyclic core on reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines. This reaction is of paramount importance in medicinal chemistry, where the arylamine motif is prevalent.
| Entry | Bromo-Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 82 | [9] |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 12 | 90 | [10] |
| 3 | 3-Bromopyridine | Aniline | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 24 | 88 | [11] |
| 4 | 5-Bromopyrimidine | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 95 | [12] |
| 5 | 2-Bromothiophene | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 12 | 94 | [13] |
Analysis: this compound undergoes Buchwald-Hartwig amination with good efficiency. The reaction conditions are in line with those typically required for other bromo-N-heterocycles. The choice of ligand and base is crucial for achieving high yields, a common feature across all substrates in this reaction class.
Experimental Protocols
Detailed experimental procedures for the key cross-coupling reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at 80 °C for 6 hours or until completion is indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours or until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[16]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways involving this compound and a general experimental workflow for cross-coupling reactions.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Sonogashira coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound stands as a highly valuable and versatile building block in synthetic organic chemistry. Its performance in key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is comparable to that of other commonly employed halogenated heterocycles. While minor variations in reactivity exist due to the specific electronic nature of the imidazo[1,2-a]pyrazine ring system, it consistently delivers good to excellent yields of the desired products under standard, well-established protocols. This reliability, coupled with the biological significance of the imidazo[1,2-a]pyrazine scaffold, makes this compound an attractive and strategic choice for researchers, scientists, and drug development professionals in the pursuit of novel and complex molecular architectures.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating the Bioactive Landscape of Brominated Imidazo[1,2-a]pyrazines: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of brominated imidazo[1,2-a]pyrazine derivatives reveals critical insights into their structure-activity relationships (SAR), particularly concerning their antioxidant and anticancer properties. While a specific focus on 5-bromo derivatives is limited in publicly available research, a broader examination of congeners with bromine substitutions at other positions, primarily C3 and C8, provides a valuable framework for understanding their therapeutic potential. This guide offers a comparative analysis of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising area of medicinal chemistry.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, known to exhibit a wide array of biological activities. The introduction of a bromine atom to this core can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. This guide synthesizes available data to elucidate the impact of bromine substitution on the antioxidant and cytotoxic activities of this class of compounds.
Comparative Analysis of Biological Activity
The biological evaluation of various brominated imidazo[1,2-a]pyrazine derivatives has demonstrated that the position of the bromine atom, in concert with other substituents on the heterocyclic core, plays a pivotal role in determining their potency and selectivity.
Antioxidant Activity
A study on a series of 2,3,5,8-tetrasubstituted imidazo[1,2-a]pyrazines highlighted the influence of bromine substitution on their free radical scavenging activity. The data suggests that the presence of a bromine atom can enhance antioxidant properties.
| Compound ID | C2-Substituent | C3-Substituent | C8-Substituent | IC50 (µM) |
| 4a | Unsubstituted | H | Br | 28.14 |
| 4b | Phenyl | H | Br | 13.2 |
| 5f | Cyclohexyl | H | Diethanolamine | 12.5 |
| 6b | Phenyl | Br | Morpholine | 9.75 |
| Ascorbic Acid | - | - | - | 5.84 |
Table 1: Antioxidant activity of substituted imidazo[1,2-a]pyrazine derivatives as measured by the DPPH assay.
From this data, a key SAR observation is that the introduction of a bromine atom at the C3 position in compound 6b leads to a slight improvement in antioxidant activity when compared to a similar compound with hydrogen at the same position (5f ). Furthermore, the presence of an amino group at the C8 position appears to be crucial for good antioxidant properties.
Anticancer Activity
The cytotoxic effects of imidazo[1,2-a]pyrazine derivatives have been evaluated against various cancer cell lines. An iodine-catalyzed synthesis method produced a series of compounds whose anticancer activities were assessed.
| Compound ID | C2-Substituent | Cancer Cell Line | IC50 (µM)[1][2] |
| 10b | 4-Bromophenyl | Hep-2 | 14 |
| HepG2 | 17 | ||
| MCF-7 | 14 | ||
| A375 | 13 | ||
| 10i | 4-(Dimethylamino)phenyl | Hep-2 | 12 |
| HepG2 | 15 | ||
| MCF-7 | 11 | ||
| A375 | 10 | ||
| Doxorubicin | - | Hep-2 | 1.8 |
| HepG2 | 1.5 | ||
| MCF-7 | 1.9 | ||
| A375 | 2.1 |
Table 2: Anticancer activity of selected imidazo[1,2-a]pyrazine derivatives.
In this series, compound 10b , which features a 4-bromophenyl substituent at the C2 position, demonstrated notable cytotoxic activity across all tested cell lines. This suggests that a bromine atom on a C2-aryl substituent can contribute positively to the anticancer profile of these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus decolorizing the solution.
-
Preparation of Solutions: A stock solution of the test compounds and the standard (ascorbic acid) is prepared in methanol. A 0.1 mM solution of DPPH in methanol is also prepared.
-
Assay Procedure: To 1.0 mL of the DPPH solution, 1.0 mL of various concentrations of the test compounds or standard is added in separate test tubes. The solutions are incubated at room temperature for 30 minutes in the dark.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer. Methanol is used as the blank.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.[1]
Visualizing Structure-Activity Relationships and Experimental Logic
The following diagrams, created using the DOT language, illustrate key relationships and workflows discussed in this guide.
Caption: SAR for Antioxidant Activity of Brominated Imidazo[1,2-a]pyrazines.
Caption: Workflow of the MTT Assay for Determining Cytotoxicity.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Anticancer Activity of Novel 5-Bromoimidazo[1,2-a]pyrazine Compounds: A Comparative Guide
In the ongoing search for more effective and targeted cancer therapies, novel heterocyclic compounds are of significant interest. This guide provides a comparative analysis of the anticancer activity of emerging imidazo[1,2-a]pyrazine derivatives, using the hypothetical "5-Bromoimidazo[1,2-a]pyrazine" as a representative class. The performance of these compounds is evaluated against standard-of-care chemotherapy agents in breast (MCF-7) and colon (HT-29) cancer cell lines, supported by experimental data and detailed protocols for key validation assays.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxicity of novel imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives was assessed and compared with established anticancer drugs. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.
Table 1: Comparative IC50 Values (μM) in MCF-7 Breast Cancer Cells
| Compound/Drug | IC50 (μM) | Reference |
| Imidazo[1,2-a]pyrazine derivative (10b) | 21 | [1] |
| Imidazo[1,2-a]pyridine derivative (12b) | 11 | [1][2] |
| Doxorubicin | 0.85 | [1] |
| 5-Fluorouracil | 1.71 | |
| Oxaliplatin | ~10-18 |
Table 2: Comparative IC50 Values (μM) in HT-29 Colon Cancer Cells
| Compound/Drug | IC50 (μM) | Reference |
| Imidazo[1,2-a]pyrazine derivative | 2.21 | [3] |
| Doxorubicin | ~0.75-11.39 | |
| 5-Fluorouracil | ~10.32-20.22 | |
| Oxaliplatin | ~0.58-5.9 |
Note: IC50 values can vary between studies due to differences in experimental conditions. Data from multiple sources have been compiled for comparison.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
To elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway and points of intervention by imidazo[1,2-a]pyrazine compounds.
Caption: Experimental workflow for in vitro validation of novel anticancer compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel this compound compounds and standard drugs (Doxorubicin, 5-Fluorouracil, Oxaliplatin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V Apoptosis Assay
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Seed cells in 6-well plates and treat with the novel compounds at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins related to apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with the novel compounds, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p53, p21, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities to determine changes in protein expression.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
Imidazo[1,2-a]pyrazine-Based Drugs: A Comparative Analysis of In Vitro and In Vivo Efficacy
The imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of novel therapeutic agents with potent and diverse pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative imidazo[1,2-a]pyrazine-based drugs, focusing on their performance as anticancer agents. Experimental data from published studies are presented to offer an objective evaluation for researchers, scientists, and drug development professionals.
In Vitro Efficacy of Imidazo[1,2-a]pyrazine Derivatives
The initial assessment of drug efficacy typically involves in vitro studies to determine the compound's activity against specific molecular targets or cell lines. For imidazo[1,2-a]pyrazine-based compounds, these studies have demonstrated significant cytotoxic and inhibitory activities across various cancer cell lines and molecular targets.
A series of novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their anti-proliferative activities. One such compound, TB-25, was identified as a potent inhibitor of tubulin polymerization.[1][2] Its efficacy was tested against a panel of human cancer cell lines, revealing impressive nanomolar to micromolar IC50 values.[1][2] Another study focused on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, with compound 12b showing significant anticancer activity against several cancer cell lines.[3][4] Furthermore, a potent and selective ENPP1 inhibitor, compound 7 , derived from the imidazo[1,2-a]pyrazine scaffold, has been shown to effectively inhibit its target and modulate the cGAS-STING pathway.[5]
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| TB-25 | Tubulin Polymerization Inhibitor | HCT-116 (Colon) | 0.023 | [1][2] |
| HepG-2 (Liver) | Not Specified | [1][2] | ||
| A549 (Lung) | Not Specified | [1][2] | ||
| MDA-MB-231 (Breast) | Not Specified | [1][2] | ||
| Compound 12b | Cytotoxicity | Hep-2 (Laryngeal) | 11 | [3][4] |
| HepG2 (Liver) | 13 | [3][4] | ||
| MCF-7 (Breast) | 11 | [3][4] | ||
| A375 (Melanoma) | 11 | [3][4] | ||
| Compound 7 | ENPP1 Inhibitor | ENPP1 (biochemical assay) | 0.0057 | [5] |
In Vivo Efficacy of Imidazo[1,2-a]pyrazine Derivatives
Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context. These studies are crucial for understanding a drug's pharmacokinetic and pharmacodynamic properties.
The in vivo antitumor efficacy of the ENPP1 inhibitor, compound 7 , was evaluated in a murine model. When combined with an anti-PD-1 antibody, it demonstrated a significant tumor growth inhibition rate and improved survival, highlighting its potential in cancer immunotherapy.[5]
| Compound | Animal Model | Tumor Model | Dosing Regimen | Efficacy | Reference |
| Compound 7 | Murine Model | Not Specified | 80 mg/kg (in combination with anti-PD-1 antibody) | 77.7% Tumor Growth Inhibition Rate | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of imidazo[1,2-a]pyrazine-based drugs.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
In Vivo Tumor Xenograft Model
Animal models are critical for evaluating the antitumor efficacy of drug candidates in a living system.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a certain volume, the mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral, intraperitoneal) at a defined dose and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition rate is calculated by comparing the average tumor volume of the treated group to the control group.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental processes, diagrams of signaling pathways and workflows are provided below.
References
- 1. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Bromoimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The targeted synthesis of substituted analogs, such as 5-Bromoimidazo[1,2-a]pyrazine, is crucial for the development of novel therapeutics. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering experimental data and protocols to inform research and development efforts.
Executive Summary
Two principal synthetic strategies for the preparation of this compound have been identified and evaluated:
-
Route 1: Direct Bromination of Imidazo[1,2-a]pyrazine. This approach involves the direct electrophilic bromination of the parent imidazo[1,2-a]pyrazine core. While potentially offering a high yield in a single step, this method is hampered by a significant lack of regioselectivity, leading to the formation of multiple isomers and challenging purification.
-
Route 2: Cyclocondensation of 2-Amino-6-bromopyrazine. This strategy builds the imidazo[1,2-a]pyrazine ring system from a pre-brominated pyrazine precursor. This method provides excellent control over the position of the bromine substituent, ensuring the selective formation of the desired 5-bromo isomer.
This guide concludes that Route 2, the cyclocondensation of 2-amino-6-bromopyrazine, is the superior method for the synthesis of this compound , offering high regioselectivity and facilitating the isolation of a pure product.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Cyclocondensation |
| Starting Material | Imidazo[1,2-a]pyrazine | 2-Amino-6-bromopyrazine |
| Key Transformation | Electrophilic Aromatic Substitution | Cyclocondensation |
| Reported Yield | Up to 95% (crude mixture)[1] | Good to Excellent (product specific) |
| Regioselectivity | Poor; mixture of isomers (3-bromo, 5-bromo, and di-bromo) | High; selective formation of the 5-bromo isomer |
| Purification | Challenging; requires extensive chromatography | Straightforward; often simple filtration and washing |
| Advantages | Potentially a one-step synthesis | High regioselectivity, clean reaction profile |
| Disadvantages | Lack of selectivity, difficult purification | Requires synthesis of the starting material |
Experimental Protocols
Route 1: Direct Bromination of Imidazo[1,2-a]pyrazine (Illustrative Protocol)
Warning: This method is not recommended for the selective synthesis of this compound due to the formation of multiple, difficult-to-separate isomers.
Reaction:
To a solution of imidazo[1,2-a]pyrazine (1.0 eq) in ethanol, a solution of bromine (1.0-1.2 eq) in ethanol is added dropwise at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure.
Work-up and Purification:
The crude residue is expected to be a mixture of 3-bromo-, 5-bromo-, and di-bromoimidazo[1,2-a]pyrazines. Purification by column chromatography on silica gel is necessary to attempt to isolate the desired 5-bromo isomer. However, complete separation is often difficult to achieve.[1]
Route 2: Cyclocondensation of 2-Amino-6-bromopyrazine (Recommended Protocol)
This route proceeds in two main stages: the synthesis of the key intermediate, 2-amino-6-bromopyrazine, followed by the cyclocondensation to form the final product.
Stage 1: Synthesis of 2-Amino-6-bromopyrazine
A common method for the synthesis of 2-amino-6-bromopyrazine is the amination of 2,6-dibromopyrazine.
Stage 2: Synthesis of this compound
A green and efficient method for the cyclocondensation involves the reaction of a 2-aminopyrazine with an α-haloketone under microwave irradiation.
Reaction:
A mixture of 2-amino-6-bromopyrazine (1.0 eq), an α-haloketone (e.g., chloroacetaldehyde or bromoacetaldehyde, 1.1 eq), and a catalytic amount of a base (e.g., DABCO) in a green solvent such as a mixture of water and isopropanol is subjected to microwave irradiation. The reaction progress is monitored by TLC.
Work-up and Purification:
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried to afford the pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic workflow for Route 1: Direct Bromination.
Caption: Synthetic workflow for Route 2: Cyclocondensation.
Conclusion and Recommendations
Based on the available data, the direct bromination of imidazo[1,2-a]pyrazine is a non-selective method that leads to a mixture of isomers, making it unsuitable for the targeted synthesis of this compound. The purification of the desired product from this mixture is a significant challenge.
In contrast, the cyclocondensation of 2-amino-6-bromopyrazine offers a highly regioselective and efficient route to this compound. While it requires the initial synthesis of the brominated pyrazine precursor, this additional step is justified by the clean reaction profile and the ease of purification of the final product. Therefore, for researchers and professionals in drug development requiring high-purity this compound, the cyclocondensation route is strongly recommended.
References
Benchmarking 5-Bromoimidazo[1,2-a]pyrazine Derivatives: A Comparative Analysis Against Known Kinase Inhibitors
For Immediate Release
In the landscape of kinase inhibitor drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a comparative analysis of 5-bromoimidazo[1,2-a]pyrazine derivatives, benchmarking their performance against established kinase inhibitors such as dasatinib and sorafenib. This objective comparison is supported by available preclinical data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their evaluation of this chemical series.
Introduction to this compound Derivatives
The this compound core is a heterocyclic structure that has been the subject of extensive medicinal chemistry efforts. The bromine substituent at the 5-position can serve as a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against various kinase targets. Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against key kinases implicated in cancer, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).
Comparative Analysis of Kinase Inhibition
While direct head-to-head studies are limited, a compilation of data from various sources allows for a comparative assessment of this compound derivatives against the multi-kinase inhibitors dasatinib and sorafenib. The following tables summarize the inhibitory activities (IC50/Kd) against key kinase targets. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
Table 1: Inhibitory Activity against Aurora Kinases
| Compound/Drug | Aurora A (IC50/Kd) | Aurora B (IC50/Kd) | Reference |
| Imidazo-[1,2-a]-pyrazine Derivative (SCH 1473759) | 0.02 nM (Kd) | 0.03 nM (Kd) | [1][2] |
| Dasatinib | 30 nM (IC50) | 88 nM (IC50) | |
| Sorafenib | - | - |
Note: Data for dasatinib and sorafenib against Aurora kinases is not as prominently reported in direct comparative studies with imidazo[1,2-a]pyrazines. The values presented for dasatinib are from representative kinase profiling studies. SCH 1473759 is a potent imidazo-[1,2-a]-pyrazine derivative, though not explicitly a 5-bromo derivative in the primary reference, it represents the potential of the scaffold.
Table 2: Inhibitory Activity against VEGFR2 and Src Family Kinases
| Compound/Drug | VEGFR2 (IC50) | Src (IC50) | Fyn (IC50) | Yes (IC50) |
| Imidazo-[1,2-a]-pyrazine Derivative (SCH 1473759) | 1 nM | < 10 nM | < 10 nM | < 10 nM |
| Dasatinib | 0.8 nM | 0.5 nM | 0.2 nM | 0.4 nM |
| Sorafenib | 90 nM | - | - | - |
Note: The data for the imidazo-[1,2-a]-pyrazine derivative SCH 1473759 demonstrates potent activity against VEGFR2 and the Src family of kinases.[1] Dasatinib is a known potent inhibitor of Src family kinases and VEGFR2. Sorafenib is a potent inhibitor of VEGFR2.
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., Aurora A, Aurora B, VEGFR2, Src).
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound derivatives and known inhibitors) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution).
-
Add the kinase enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
The raw data (luminescence or fluorescence) is normalized to control wells (0% and 100% inhibition).
-
The normalized data is then plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Phospho-Histone H3 (pHH3) Inhibition Assay (for Aurora B activity)
This cell-based assay measures the inhibition of Aurora B kinase activity by quantifying the phosphorylation of its substrate, histone H3, at Serine 10.
-
Cell Culture and Treatment:
-
Seed human cancer cells (e.g., HCT116) in 96-well plates and allow them to adhere.
-
Synchronize the cells in the G2/M phase of the cell cycle using a mitotic blocking agent like nocodazole.
-
Treat the synchronized cells with various concentrations of the test compounds for a defined period.
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cell membranes (e.g., with Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate the cells with a primary antibody specific for phospho-histone H3 (Ser10).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the phospho-histone H3 staining within the nucleus of each cell.
-
Calculate the percentage of pHH3-positive cells or the mean fluorescence intensity.
-
-
Data Analysis:
-
Normalize the data to control wells.
-
Plot the normalized data against the compound concentration to determine the IC50 value for the inhibition of Aurora B activity in a cellular context.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Overview of the VEGFR2 Signaling Cascade.
Caption: Workflow for Kinase Inhibitor Evaluation.
Conclusion
This compound derivatives represent a promising class of kinase inhibitors with demonstrated potent activity against key cancer targets, including Aurora kinases and VEGFR2. The available data suggests that optimized compounds from this scaffold can achieve inhibitory potencies comparable or superior to established drugs like dasatinib and sorafenib against specific kinases. However, a comprehensive understanding of their selectivity profile and a direct comparative analysis under standardized conditions are crucial for their continued development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret further studies, ultimately aiming to translate the potential of this chemical series into novel cancer therapeutics.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Bromoimidazo[1,2-a]pyrazine-Based Enzyme Inhibitors
For Immediate Release
A deep dive into the selectivity of 5-Bromoimidazo[1,2-a]pyrazine-based enzyme inhibitors reveals crucial insights for drug development. This guide provides a comparative analysis of their cross-reactivity profiles, supported by detailed experimental methodologies, to aid researchers in the strategic design and evaluation of next-generation targeted therapies.
The this compound scaffold is a promising framework in the design of potent enzyme inhibitors, particularly targeting kinases that play pivotal roles in cell signaling and disease progression. However, achieving high selectivity remains a critical challenge in kinase inhibitor development. Off-target activities can lead to unexpected side effects or, in some cases, beneficial polypharmacology. Understanding the cross-reactivity profile of these inhibitors is therefore paramount for advancing safe and effective therapeutics.
This guide offers a comprehensive comparison of the selectivity of inhibitors based on the imidazo[1,2-a]pyrazine core, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and protocols to assess and interpret these crucial interactions.
Comparative Kinase Selectivity Profile
While specific cross-reactivity data for a broad panel of this compound-based inhibitors is not extensively available in the public domain, we can draw valuable insights from closely related structures. Acalabrutinib, an FDA-approved inhibitor with an imidazo[1,5-a]pyrazine core, offers a pertinent case study. The following table summarizes the selectivity profile of Acalabrutinib against a panel of kinases, illustrating the typical data generated in cross-reactivity studies. This data is presented as a percentage of control, where a lower percentage indicates a stronger binding interaction.
| Kinase Target | Percentage of Control (@ 1 µM) | Primary Cellular Process |
| BTK (Primary Target) | < 1% | B-cell development and signaling |
| BMX | < 5% | Signal transduction, cell differentiation |
| TEC | > 65% | T-cell signaling |
| EGFR | > 90% | Cell growth, proliferation, differentiation |
| ITK | > 90% | T-cell signaling |
| SRC | > 90% | Cell growth, differentiation, migration |
This data is illustrative and based on published selectivity profiles for Acalabrutinib, a structurally related imidazopyrazine derivative.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and robust experimental protocols are essential. Below are methodologies for two widely used assays for determining kinase inhibitor selectivity.
In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
1. Reagent Preparation:
- Prepare a serial dilution of the this compound-based inhibitor in DMSO.
- Dilute the kinase enzyme to a predetermined optimal concentration in the appropriate kinase reaction buffer.
- Prepare a solution of the specific substrate and ATP at a concentration close to the Kₘ for the target kinase.
2. Kinase Reaction:
- In a 384-well plate, add the diluted inhibitor or DMSO (as a vehicle control).
- Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding the substrate/ATP mixture.
- Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
3. Signal Detection:
- Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1][2]
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[1][2]
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Kinase Profiling Service (e.g., KINOMEscan™)
This competitive binding assay quantitatively measures the interaction between a test compound and a large panel of kinases.
1. Assay Principle:
- The assay utilizes DNA-tagged kinases, an immobilized ligand, and the test compound.
- The test compound competes with the immobilized ligand for binding to the kinase's active site.
- The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[3]
2. Experimental Workflow:
- Kinases are expressed as fusions with a unique DNA tag.
- The test compound is incubated with the tagged kinase and a ligand-immobilized solid support (e.g., beads).
- After an equilibration period, the unbound kinase is washed away.
- The amount of kinase remaining on the solid support is measured by qPCR.
3. Data Analysis:
- The amount of kinase detected in the presence of the test compound is compared to a DMSO control.
- Results are typically reported as a percentage of control, where a lower value signifies a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.[3]
Visualizing Experimental and Biological Contexts
To better understand the experimental process and the potential biological implications of off-target kinase inhibition, the following diagrams are provided.
Off-target inhibition of kinases within critical signaling pathways can have significant biological consequences. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is a common off-target pathway for many kinase inhibitors.
References
Comparative Docking Analysis of Bromo-Substituted Imidazo[1,2-a]pyrazine and Related Analogs as Kinase Inhibitors
A detailed examination of the molecular interactions and inhibitory potential of bromo-substituted imidazo[1,2-a]pyrazine and its structural analogs reveals their promise as potent kinase inhibitors. This guide provides a comparative analysis of their docking studies against key cancer-related kinases—Aurora Kinase A, MARK4, and CDK9—supported by experimental data and detailed methodologies.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target proteins. This comparison focuses on representative bromo-substituted compounds from different research studies to highlight their potential as targeted therapies.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) and docking scores of selected bromo-substituted imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine analogs against their respective kinase targets.
| Compound ID | Target Kinase | IC50 (µM) | Docking Score (kcal/mol) |
| CCT137690 (6-bromo-imidazo[4,5-b]pyridine derivative)[1] | Aurora Kinase A | 0.015 | Not specified |
| Aurora Kinase B | 0.025 | Not specified | |
| Aurora Kinase C | 0.019 | Not specified | |
| Imidazo[1,2-a]pyridine derivative with bromo substitution [2] | MARK4 | > 10 | Not specified |
| Imidazo[1,2-a]pyrazine derivative 3c (non-bromo analog for baseline)[3] | CDK9 | 0.16 | Not specified |
| Imidazo[1,2-a]pyrazine derivative 3b (non-bromo analog for baseline, antiviral activity)[3] | Human Coronavirus 229E | 56.96 | Not specified |
Experimental and Computational Protocols
The methodologies employed in the cited studies for synthesis and molecular docking are crucial for interpreting the presented data.
Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
The synthesis of these compounds generally involves a one-pot, three-component condensation reaction. For instance, an efficient method utilizes an iodine catalyst for the reaction between an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide.[4][5] Another common approach is the condensation of α-aminopyrazines with α-halocarbonyl compounds.[3] For the synthesis of specific derivatives like the phenothiazine-containing imidazo[1,2-a]pyridines, metal-free conditions have been employed.[2]
Molecular Docking Protocols
While specific parameters vary between studies, a general workflow for molecular docking is as follows:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand structures are drawn using chemical drawing software and optimized for their 3D conformation.
-
Grid Generation: A binding site on the protein is defined, typically centered on the ATP-binding pocket where the inhibitors are expected to bind. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand in various orientations and conformations within the defined binding site. The program calculates the binding energy or a scoring function for each pose to predict the most favorable binding mode.
-
Analysis of Results: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.
Signaling Pathways and Experimental Workflows
The targeted kinases are integral components of cellular signaling pathways that are often dysregulated in cancer.
Aurora Kinase Signaling
Aurora kinases are essential for cell division, and their over-expression is linked to various cancers.[1] They play a critical role in chromosome segregation and cytokinesis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.
MARK4 Signaling in Cancer
Microtubule Affinity Regulating Kinase 4 (MARK4) is involved in regulating microtubule dynamics and is overexpressed in several cancers, playing a role in cell cycle progression and metastasis.[2]
CDK9 and Transcriptional Regulation
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins and cell death in cancer cells.[3]
General Experimental Workflow for Molecular Docking
The following diagram illustrates a typical workflow for in silico molecular docking studies.
References
- 1. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5-Bromoimidazo[1,2-a]pyrazine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-Bromoimidazo[1,2-a]pyrazine, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste, adhering to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a potential skin and eye irritant and may be harmful if swallowed.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following protocol outlines the necessary steps from the point of generation to final disposal.
Step 1: Waste Identification and Classification
Immediately classify any unwanted this compound, including residues, contaminated materials (e.g., filter paper, gloves), and solutions, as hazardous waste. Due to its bromine content, it falls under the category of halogenated organic waste.
Step 2: Waste Segregation and Containerization
-
Segregate: Do not mix this compound waste with non-halogenated or other incompatible waste streams.
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container must be in good condition.
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance requirement. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date (the date the first drop of waste is added to the container)
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
Step 5: Arranging for Disposal
-
Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department or the designated chemical safety officer to arrange for the collection of the hazardous waste.
-
Licensed Vendor: The disposal of the waste will be handled by a licensed hazardous waste disposal vendor contracted by your institution. Never attempt to dispose of this chemical down the drain or in regular trash.
Step 6: Documentation
Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and accumulation start date. This documentation is essential for regulatory compliance and waste tracking.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
